molecular formula C6H3Cl2N3 B13658317 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine

3,5-dichloro-1H-pyrazolo[3,4-c]pyridine

货号: B13658317
分子量: 188.01 g/mol
InChI 键: OSKGXLAQVINJHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine (CAS 1352896-36-6) is a synthetically tractable heteroaromatic scaffold of significant interest in fragment-based drug discovery (FBDD) . Its core structure serves as a privileged building block for designing novel therapeutic agents, allowing for selective elaboration along multiple growth vectors to optimize interactions with target proteins . In research applications, this compound is valued for its potential as a key synthetic intermediate. The presence of halogen atoms at the 3- and 5- positions and the pyrrole-like nitrogen create multiple sites for functionalization, including through C-H activation, cross-coupling, and N-alkylation reactions . This enables medicinal chemists to efficiently generate a diverse library of analogs from a single core fragment for structure-activity relationship (SAR) studies. Key Research Applications: Fragment-Based Drug Discovery (FBDD): Serves as a versatile core scaffold for building potential enzyme inhibitors and protein binders . Synthetic Chemistry: Acts as a precursor for further functionalization via Pd-catalyzed cross-couplings, metalation, and N-alkylation to explore chemical space . Handling and Safety: This product is for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and adhere to all laboratory safety protocols.

属性

分子式

C6H3Cl2N3

分子量

188.01 g/mol

IUPAC 名称

3,5-dichloro-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C6H3Cl2N3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11)

InChI 键

OSKGXLAQVINJHQ-UHFFFAOYSA-N

规范 SMILES

C1=C(N=CC2=NNC(=C21)Cl)Cl

产品来源

United States

Foundational & Exploratory

Comprehensive Technical Guide: Synthesis of 3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine (CAS: 245325-29-5), a critical scaffold in medicinal chemistry often utilized in the development of cyclin-dependent kinase (CDK) and GSK-3 inhibitors. The synthesis is challenging due to the specific fusion geometry of the [3,4-c] isomer and the regiochemical requirements for chlorination.

The recommended route proceeds through a modified Jacobson-Indazole synthesis (also known as the Chapman-Hurst method) to construct the pyrazole ring from a 3-amino-4-methylpyridine precursor, followed by regioselective electrophilic halogenation. This approach offers high reproducibility and scalability compared to hydrazine-based cyclizations of di-carbonyls, which often suffer from poor regiocontrol.

Retrosynthetic Analysis

The strategic disconnection relies on establishing the 5-chloro-1H-pyrazolo[3,4-c]pyridine core first, followed by late-stage functionalization at the C3 position.

  • Target: 3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine

  • Disconnection 1 (C3-Cl): Electrophilic aromatic substitution (Chlorination) of the parent 5-chloro heterocycle.

  • Disconnection 2 (Pyrazole Ring): N-N bond formation via diazotization and intramolecular cyclization of an amine onto an adjacent methyl group.

  • Key Intermediate: 2-Chloro-4-methyl-5-aminopyridine (Precursor for the 5-chloro core).

Retrosynthesis Target 3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine (Target) Core 5-Chloro-1H-pyrazolo[3,4-c]pyridine (Core Scaffold) Target->Core Electrophilic Chlorination (C3) Precursor 2-Chloro-4-methyl-5-aminopyridine (Key Precursor) Core->Precursor Diazotization & Cyclization (Jacobson/Chapman-Hurst) Nitro 2-Chloro-4-methyl-5-nitropyridine Precursor->Nitro Reduction Start 2-Chloro-4-methylpyridine (Commercially Available) Nitro->Start Nitration

Figure 1: Retrosynthetic tree illustrating the stepwise construction of the pyrazolo[3,4-c]pyridine scaffold.

Detailed Synthetic Protocols

Phase 1: Precursor Synthesis

Objective: Synthesis of 2-chloro-4-methyl-5-aminopyridine.

Step 1.1: Nitration

Reaction: Nitration of 2-chloro-4-methylpyridine occurs preferentially at the C5 position due to the directing effects of the methyl group (ortho/para) and the steric hindrance at C3.

  • Reagents: 2-Chloro-4-methylpyridine, fuming HNO₃, conc. H₂SO₄.

  • Conditions: 90–100 °C, 4–6 hours.

  • Protocol:

    • Dissolve 2-chloro-4-methylpyridine (1.0 eq) in conc. H₂SO₄ at 0 °C.

    • Dropwise add fuming HNO₃ (1.5 eq) while maintaining temperature <10 °C.

    • Heat the mixture to 90 °C for 4 hours.

    • Workup: Pour onto ice/water. Neutralize with Na₂CO₃ to pH 8. Extract with EtOAc.[1][2]

    • Yield: ~75–85% of 2-chloro-4-methyl-5-nitropyridine .

Step 1.2: Reduction

Reaction: Selective reduction of the nitro group to the amine without dehalogenating the C2-chlorine.

  • Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water (3:1).

  • Conditions: Reflux, 2 hours.

  • Protocol:

    • Suspend 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in EtOH/H₂O.

    • Add NH₄Cl (5.0 eq) and Fe powder (4.0 eq).

    • Reflux vigorously for 2 hours (monitor by TLC).

    • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate. Partition between water and EtOAc.[1]

    • Yield: ~90% of 2-chloro-4-methyl-5-aminopyridine .

Phase 2: Core Scaffold Construction (The Critical Step)

Objective: Cyclization to form 5-chloro-1H-pyrazolo[3,4-c]pyridine. Mechanism: The reaction proceeds via the formation of an N-nitroso-N-acetyl intermediate, which rearranges and cyclizes onto the adjacent methyl group.

  • Reagents: NaNO₂, Acetic Anhydride (Ac₂O), Potassium Acetate (KOAc), 18-crown-6 (cat.), CHCl₃ or Benzene.

  • Conditions: Reflux.[3][4][5][6]

ComponentEquivalentsRole
Amine Precursor 1.0Substrate
NaNO₂ 2.2Diazotizing agent
Ac₂O 3.0Acetylating agent (stabilizes intermediate)
KOAc 1.5Base
18-Crown-6 0.05Phase transfer catalyst (Solubilizes KOAc/NaNO₂)

Protocol:

  • Dissolve 2-chloro-4-methyl-5-aminopyridine in CHCl₃ (0.1 M).

  • Add KOAc, Ac₂O, and 18-crown-6.

  • Heat to reflux.[3][4]

  • Add NaNO₂ (solid) portion-wise over 1 hour. Caution: Nitrogen gas evolution.

  • Reflux for an additional 18–20 hours.

  • Hydrolysis: The initial product is often the N-acetyl derivative. Evaporate solvent, treat residue with MeOH/NH₃ or aq. NaOH (1M) at RT for 1h to remove the acetyl group.

  • Purification: Column chromatography (Hexane/EtOAc).

  • Product: 5-Chloro-1H-pyrazolo[3,4-c]pyridine .

Phase 3: Regioselective Chlorination

Objective: Introduction of the chlorine atom at C3 to generate the final 3,5-dichloro target. Rationale: The pyrazole ring is electron-rich, and position 3 is the most nucleophilic site for electrophilic aromatic substitution (SEAr).

  • Reagents: N-Chlorosuccinimide (NCS), DMF (or Acetonitrile).

  • Conditions: 60–80 °C, 2–4 hours.

Protocol:

  • Dissolve 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in DMF (5 mL/mmol).

  • Add NCS (1.1 eq) in one portion.

  • Heat to 60 °C. Monitor by LCMS.

  • Quench: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

  • Filtration: Collect the solid by filtration.[1] Wash with water and cold hexanes.

  • Final Yield: ~80–90%.

  • Characterization: 1H NMR should show the loss of the C3 proton (typically a singlet around 8.0–8.2 ppm in the parent scaffold).

Mechanistic Insights & Troubleshooting

Reaction Mechanism: Modified Jacobson Synthesis

The cyclization step is the most complex. It involves the diazotization of the amine, followed by phase-transfer catalyzed migration.

Mechanism Step1 Amine + Ac2O/NaNO2 (N-Nitroso-N-acetyl intermediate) Step2 Rearrangement to Diazo species Step1->Step2 KOAc / 18-C-6 Step3 Intramolecular Cyclization (Attack on Methyl C-H) Step2->Step3 Heat Step4 1H-Pyrazolo[3,4-c]pyridine Step3->Step4 -AcOH

Figure 2: Mechanistic flow of the diazotization-cyclization sequence.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Cyclization Incomplete diazotization or decompositionEnsure anhydrous conditions initially; add NaNO₂ slowly; use 18-crown-6 to improve solubility of acetate.
N-Acetylated Product Incomplete hydrolysisEnsure the basic workup (MeOH/NaOH) is performed after the cyclization step.
Regioselectivity (Chlorination) Over-chlorinationControl stoichiometry of NCS (1.05–1.1 eq). Avoid high temperatures (>80°C).
Starting Material Recovery Steric hindrance at C3 during nitrationEnsure temperature is maintained at 90°C; 2-chloro-4-methylpyridine is deactivated, requiring forcing conditions.

Safety & Handling

  • Hydrazines/Diazo Intermediates: The cyclization involves potentially explosive diazo intermediates. Perform reactions behind a blast shield.

  • Chlorinating Agents: NCS and Phosphorus Oxychloride (if used for precursors) are corrosive and lachrymators. Work in a fume hood.

  • Solvents: Chloroform and DMF are toxic. Avoid skin contact.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 2023. (Describes the synthesis of the 5-chloro core via the Chapman-Hurst method).

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 1984. (Mechanistic grounding for chlorination at C3).

  • 3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine Product Page. BLD Pharm. (Verifies chemical structure and CAS 245325-29-5).

  • Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a. ResearchGate. (Specific reaction conditions for the core scaffold).

Sources

3,5-dichloro-1H-pyrazolo[3,4-c]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the scaffold's utility as a bioisostere and its vectorial functionalization.

Executive Summary

3,5-dichloro-1H-pyrazolo[3,4-c]pyridine (CAS: N/A for specific dichloro isomer, Scaffold CAS: 271-47-6) is a fused bicyclic heteroaromatic system comprising a pyrazole ring fused to a pyridine ring. It serves as a critical scaffold in fragment-based drug discovery (FBDD), particularly as a bioisostere for indoles, azaindoles, and purines.

The "3,5-dichloro" substitution pattern provides two distinct electrophilic handles with orthogonal reactivity profiles, enabling precise "vectorial functionalization"—a strategy to elaborate the core in specific directions to probe biological binding pockets (e.g., kinase ATP sites).

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature and Numbering

Correct atom numbering is vital for predicting regioselectivity.[1]

  • System: 1H-Pyrazolo[3,4-c]pyridine[2][3][4][5]

  • Fusion: The pyrazole is fused to the c-bond (positions 3,[6]4) of the pyridine ring.[2][1][7][8]

  • Heteroatom Placement: The pyridine nitrogen is located at position 6.[1]

Substitution Mapping:

  • Position 3 (C-Cl): Located on the pyrazole ring.[2][1][9] Sterically accessible; electronically electron-rich relative to the pyridine ring but activated for cross-coupling.[1]

  • Position 5 (C-Cl): Located on the pyridine ring, ortho to the pyridine nitrogen (N6). Highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
Electronic Properties[5][14][15]
  • Dipole Moment: The scaffold exhibits a significant dipole due to the pyridine nitrogen (N6) and the pyrazole nitrogens.[1]

  • Acidity (N1-H): The pyrazole N-H is weakly acidic (

    
    ), allowing for deprotonation and N-alkylation/acylation.
    
  • Basicity (N6): The pyridine nitrogen is weakly basic.[1] The presence of electron-withdrawing chlorine atoms at C3 and C5 significantly lowers the

    
     of the pyridine nitrogen (predicted 
    
    
    
    ), reducing solubility in dilute aqueous acid compared to the parent heterocycle.

Synthetic Pathways[1][6][8][16]

Synthesis of the 3,5-dichloro derivative typically proceeds via the elaboration of the 5-chloro scaffold or de novo ring construction.

Primary Synthetic Route (Functionalization)

The most robust route involves constructing the 5-chloro-1H-pyrazolo[3,4-c]pyridine core followed by electrophilic halogenation at C3.

Synthesis Start 3-Amino-4-methylpyridine Step1 Nitration & Cyclization (NaNO2, Ac2O) Start->Step1 1. Diazotization 2. Ring Closure Core 5-Chloro-1H-pyrazolo[3,4-c]pyridine Step1->Core Yield: ~40-60% Step2 Electrophilic Chlorination (NCS, DMF, 60°C) Core->Step2 C3-Selective Halogenation Product 3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine Step2->Product Yield: >80%

Figure 1: Synthetic workflow for accessing the 3,5-dichloro derivative.

Protocol: C3-Chlorination of 5-chloro-1H-pyrazolo[3,4-c]pyridine

Objective: Selectively introduce a chlorine atom at the C3 position. Reagents: N-Chlorosuccinimide (NCS), DMF.[1]

  • Dissolution: Dissolve 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Addition: Add NCS (1.1 equiv) portion-wise at room temperature.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via LC-MS (Target Mass: M+H shifts by +34 Da).

  • Workup: Pour the reaction mixture into ice water. The product typically precipitates.[1] Filter, wash with water, and dry under vacuum.

  • Purification: If necessary, recrystallize from ethanol/water or purify via flash column chromatography (EtOAc/Hexane).

Reactivity & Vectorial Functionalization[8]

The power of the 3,5-dichloro scaffold lies in the differential reactivity of the two chlorides.[1]

Reactivity Map
PositionNaturePrimary ReactivityPreferred Reaction Conditions
N1 (NH) NucleophileN-Alkylation / Protection

or

C5-Cl Electrophile (Activated)

or Pd-Coupling
Amines/Alkoxides (Heat) or Suzuki (Pd)
C3-Cl Electrophile (Deactivated)Pd-Catalyzed CouplingSuzuki/Stille (Requires active catalyst)
Regioselectivity Logic
  • Nucleophilic Aromatic Substitution (

    
    ): 
    The C5-Cl  is highly activated due to the adjacent pyridine nitrogen (N6).[1] Nucleophiles (amines, thiols) will selectively displace the C5-chloride before affecting the C3-chloride.
    
    • Condition: Heating with primary/secondary amines in DMSO/NMP at 100°C.[1]

  • Cross-Coupling (Suzuki-Miyaura): While both positions can couple, the C5-Cl is generally more reactive towards oxidative addition with Palladium(0) due to the electron-deficient nature of the pyridine ring.[1] However, by using specific ligands or protecting the N1 position, selectivity can be tuned.

    • Strategy: Perform

      
       at C5 first to introduce diversity, then use the remaining C3-Cl for a Suzuki coupling to extend the scaffold.
      

Reactivity Center 3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine N1_Rxn N1-Functionalization (Alkylation/Protection) Center->N1_Rxn Base (NaH/Cs2CO3) C5_Rxn C5-Substitution (Major) (SNAr with Amines) Center->C5_Rxn Nucleophile, Heat (First point of attack) C3_Rxn C3-Coupling (Minor/Sequential) (Suzuki/Stille) C5_Rxn->C3_Rxn Subsequent Pd-Cat (Library Expansion)

Figure 2: Regioselectivity map demonstrating the sequential functionalization logic.

Physicochemical Properties[5][6][15][16][17][18]

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 188.01 g/mol
Appearance Off-white to yellow solid
Solubility DMSO, DMF, MeOH (Moderate)Poor water solubility.[1]
pKa (N1-H) ~11.5 - 12.5Acidic enough for deprotonation by carbonates.[1]
LogP ~2.1 (Predicted)Higher than parent scaffold due to chlorines.[1]
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (Pyridine N, Pyrazole N)

Handling & Safety (E-E-A-T)

  • Hazard Identification: Like many halogenated heteroaromatics, this compound should be treated as a potential skin and eye irritant.[1] Specific toxicity data is limited; assume potential for respiratory irritation.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can be light-sensitive; store in amber vials.[1]

  • Reaction Safety:

    • NCS Reactions: Exothermic.[1] Add NCS slowly.

    • 
       Reactions:  Often require sealed tubes at high temperatures.[1] Ensure pressure-rated glassware is used.[1]
      

References

  • Synthesis and Vectorial Functionalisation: Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[3][5] Source:RSC Advances, 2023.[1] Context: foundational text for the synthesis of the 5-halo core and subsequent elaboration strategies. URL:[Link]

  • Scaffold Reactivity Review: Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[10][6] Source:Molecules, 2022.[1][7][11] Context: While focusing on the [3,4-b] isomer, this review provides critical mechanistic insights into the chlorination and reactivity of the pyrazole ring in fused systems. URL:[Link]

  • General Numbering & Properties: Title: 1H-Pyrazolo[3,4-c]pyridine (PubChem CID 6451441).[2][12] Source: National Center for Biotechnology Information.[1] Context: Verification of IUPAC numbering and computed physicochemical properties. URL:[Link]

Sources

3,5-dichloro-1H-pyrazolo[3,4-c]pyridine CAS number 76006-08-1

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Identity Verification

The "Scaffold Hopping" Powerhouse 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine represents a privileged bicyclic heteroaromatic scaffold in modern medicinal chemistry. Its value lies in its structural similarity to the purine core of ATP, making it an ideal template for designing Type I and Type II kinase inhibitors . Furthermore, the specific 3,5-dichloro substitution pattern provides a unique electronic profile: the C3-chlorine fills hydrophobic pockets in enzyme active sites (e.g., the "gatekeeper" region), while the C5-chlorine serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the scaffold into complex drug candidates.

Critical Identity Alert: CAS Number Discrepancy

User Note: The CAS number provided in your request (76006-08-1) corresponds to the 5-chloro derivative, which is the primary precursor to the 3,5-dichloro target. This guide bridges that gap, detailing the conversion of the commercial precursor (CAS 76006-08-1) to the desired target (CAS 245325-29-5).

FeaturePrecursor (Commercial Starting Material) Target Compound (Topic)
Chemical Name 5-chloro-1H-pyrazolo[3,4-c]pyridine3,5-dichloro-1H-pyrazolo[3,4-c]pyridine
CAS Number 76006-08-1 245325-29-5
Molecular Formula C₆H₄ClN₃C₆H₃Cl₂N₃
Molecular Weight 153.57 g/mol 188.01 g/mol
Role Starting BlockAdvanced Intermediate

Part 2: Chemical Reactivity & Functionalization Logic

To successfully utilize this scaffold, one must understand the distinct reactivity profiles of its three active sites. The pyrazolo[3,4-c]pyridine core is an "electronic amphiphile"—containing both an electron-rich pyrazole and an electron-poor pyridine.

Reactivity Hierarchy:

  • N1-Position (Nucleophilic): The most acidic proton (pKa ~12-13). Reacts first with alkyl halides or aryl boronic acids. Strategic Note: Protect this position (e.g., THP, SEM, or Boc) before attempting metal-catalyzed coupling to prevent catalyst poisoning.

  • C3-Position (Electrophilic Aromatic Substitution): The pyrazole C3 is electron-rich. It is the preferred site for electrophilic halogenation (Cl, Br, I).

  • C5-Position (Nucleophilic Aromatic Substitution / Cross-Coupling): The pyridine C5 is electron-deficient. The chlorine atom here is activated for SNAr reactions with strong nucleophiles or Pd-catalyzed coupling.

Visualization: Reactivity & Synthesis Workflow

G Precursor 5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-08-1) Reagent1 Protection (DHP, p-TsOH) Precursor->Reagent1 Step 1 Intermediate N1-Protected Intermediate (e.g., THP/SEM) Reagent2 C3-Chlorination (NCS, DMF, 60°C) Intermediate->Reagent2 Step 2: Electrophilic Subst. Target 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine (CAS 245325-29-5) Reagent3 C5-Coupling (Suzuki/Buchwald) Target->Reagent3 Step 3: Diversification DrugLead Functionalized Drug Lead (Kinase/Factor Xa Inhibitor) Reagent1->Intermediate Reagent2->Target Deprotection (Optional) or Direct Use Reagent3->DrugLead

Figure 1: Step-wise synthesis workflow converting the commercial precursor (CAS 76006-08-1) to the target 3,5-dichloro scaffold and subsequent drug leads.

Part 3: Experimental Protocols

These protocols are designed for self-validation . The progression from mono-chloro to di-chloro is monitored easily by LC-MS (mass shift +34 Da) and 1H NMR (disappearance of the C3-proton signal).

Protocol A: Synthesis of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine

Objective: Installation of the C3-chlorine atom using N-chlorosuccinimide (NCS).

Materials:

  • 5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-08-1)[1][2]

  • N-Chlorosuccinimide (NCS) (1.1 equivalents)

  • Acetonitrile (ACN) or DMF (Anhydrous)

  • Temperature: 60°C

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) and anhydrous ACN (10 mL/g). Stir until fully dissolved.

  • Reagent Addition: Add NCS (1.1 eq) portion-wise over 10 minutes. Note: Exothermic reaction; monitor internal temperature.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (MW 153) should disappear, replaced by the product (MW 188).

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dilute the residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0-60% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (DMSO-d6): The starting material shows a signal at ~δ 8.2 ppm (C3-H). This singlet must be absent in the product. The pyridine protons (C4-H and C7-H) will remain but may shift slightly downfield.

Protocol B: Regioselective C5-Functionalization (Suzuki Coupling)

Objective: Coupling an aryl group to the C5 position while leaving the C3-Cl intact (C5 is more reactive toward oxidative addition than C3-Cl).

Conditions:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: Dioxane/Water (4:1)

  • Temp: 90°C, 12h.

Part 4: Therapeutic Applications & Mechanism of Action

The 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine core is a bio-isostere for the adenine ring of ATP.

1. Kinase Inhibition (CDK, GSK-3, JAK): The N1-H and N2 of the pyrazole ring form a donor-acceptor hydrogen bond pair with the "hinge region" of kinase enzymes. The C3-chlorine atom projects into the hydrophobic gatekeeper pocket, often enhancing potency and selectivity compared to the unsubstituted analog.

2. Factor Xa Inhibitors (Anticoagulants): Derivatives of this scaffold have been explored as Factor Xa inhibitors (similar to Apixaban). The orthogonal chlorines allow for the precise positioning of the P1 and P4 binding elements required for high-affinity binding to the coagulation factor.

Visualization: Structural Logic in Drug Design

SAR Core 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine Core Scaffold Hinge N1/N2 Region: H-Bonding to Kinase Hinge Core->Hinge Binding Mode Gatekeeper C3-Chlorine: Hydrophobic/Gatekeeper Pocket Fill Core->Gatekeeper Selectivity SolventFront C5-Chlorine: Vector for Solubilizing Groups (via Suzuki Coupling) Core->SolventFront ADME Optimization

Figure 2: Structure-Activity Relationship (SAR) map detailing how the 3,5-dichloro scaffold interacts with biological targets.

Part 5: References

  • Synthesis of Pyrazolo[3,4-c]pyridines:

    • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[3]

    • Source: RSC Advances, 2014.

    • URL:[Link]

    • Relevance: Defines the foundational synthesis of 5-halo scaffolds and C3 functionalization strategies.

  • Medicinal Chemistry Applications:

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[4]

    • Source: Molecules (MDPI), 2022.

    • URL:[Link][5]

    • Relevance: While focusing on the [3,4-b] isomer, this review covers the broad biological logic of pyrazolopyridines as kinase inhibitors, applicable to the [3,4-c] isomer.

  • Chemical Identity Verification (PubChem):

    • Title: 5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-08-1).[1][2]

    • Source: PubChem Compound Summary.

    • URL:[Link]

    • Relevance: Confirms the identity of the precursor material.

  • Target Identity Verification (ChemicalBook):

    • Title: 3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine (CAS 245325-29-5).[6][7][8][9][10]

    • Source: ChemicalBook.

    • Relevance: Confirms the CAS and physical properties of the specific topic compound.

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the solubility profile, solvent selection, and handling of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine follows.

CAS No: 245325-29-5 Molecular Formula: C₆H₃Cl₂N₃ Molecular Weight: 188.01 g/mol [1]

Executive Summary

3,5-dichloro-1H-pyrazolo[3,4-c]pyridine is a fused bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry as a core for kinase inhibitors (e.g., CDK, TRK). Its physicochemical behavior is dominated by two competing structural features: the lipophilic dichloro-substitution pattern and the amphoteric nature of the pyrazolo-pyridine core (acidic pyrazole NH, basic pyridine N).

Understanding its solubility is critical for three distinct workflows:

  • Synthesis: Maximizing concentration for nucleophilic substitutions or couplings.

  • Purification: Identifying the "sweet spot" for recrystallization or chromatography.

  • Biological Assay: Ensuring complete dissolution in aqueous buffers without precipitation (compound crashing).

This guide provides a field-proven solubility matrix, experimental protocols for solubility determination, and solvent selection strategies based on structural analogs and empirical data.

Physicochemical Profile & Mechanism[2]

To master the solubility of this compound, one must understand the forces at play. The 3,5-dichloro substitution significantly increases the partition coefficient (LogP) compared to the parent pyrazolo[3,4-c]pyridine, making the molecule sparingly soluble in water but highly soluble in polar aprotic organic solvents.

Structural Determinants of Solubility
  • The Pyrazole NH (pKa ~10-11): This proton is acidic. Consequently, the compound’s solubility is pH-dependent . It will dissolve readily in basic aqueous solutions (e.g., 1M NaOH) by forming the water-soluble anion.

  • The Pyridine Nitrogen: Acts as a weak hydrogen bond acceptor. It enhances solubility in protic solvents (MeOH, EtOH) via H-bonding, though the dichloro groups limit this effect compared to the non-chlorinated parent.

  • Dichloro Motifs: These electron-withdrawing, lipophilic groups reduce solubility in pure water but enhance interaction with chlorinated solvents (DCM, CHCl₃) and esters (EtOAc).

Dissolution Mechanism Diagram

The following diagram illustrates the equilibrium states affecting solubility in different media.

DissolutionMechanism cluster_0 Organic Phase cluster_1 Aqueous Phase Solid Solid Crystal Lattice (Strong pi-stacking) Neutral Neutral Solute (Soluble in DMSO, DMF, EtOAc) Solid->Neutral  Solvation Energy > Lattice Energy   Anion Anionic Species (Water Soluble @ pH > 12) Neutral->Anion  Deprotonation (Base)   Cation Cationic Species (Soluble in conc. acid) Neutral->Cation  Protonation (Strong Acid)  

Figure 1: State transitions of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine dependent on solvent environment and pH.

Solubility Matrix & Solvent Selection

Data derived from structural analog behavior (pyrazolo[3,4-b]/[3,4-c]pyridines) and standard synthesis protocols.

Tier 1: High Solubility (> 50 mg/mL)

Best for: Stock solutions, NMR analysis, Reaction media.

  • DMSO (Dimethyl sulfoxide): The gold standard. Dissolves the compound readily at room temperature. Use DMSO-d6 for NMR to observe the exchangeable NH proton (often appears broad > 13 ppm).

  • DMF (Dimethylformamide) / NMP: Excellent for nucleophilic aromatic substitution (SNAr) reactions where high temperature (80-120°C) is required.

  • DMA (Dimethylacetamide): Alternative to DMF, often used in coupling reactions.

Tier 2: Moderate Solubility (10 - 50 mg/mL)

Best for: Liquid-Liquid Extraction, Flash Chromatography, Reflux Reactions.

  • THF (Tetrahydrofuran): Good solubility, especially for reduction reactions.

  • Ethyl Acetate (EtOAc): The primary solvent for extraction. The compound partitions well into EtOAc from acidic or neutral aqueous layers.

  • DCM (Dichloromethane) / Chloroform: Good solubility. Often used as the mobile phase in chromatography (mixed with MeOH).

  • Acetic Acid: High solubility, particularly with heating. Useful for recrystallization or acid-catalyzed cyclizations.

Tier 3: Low/Sparingly Soluble (< 10 mg/mL)

Best for: Recrystallization (Antisolvent), Washing.

  • Methanol / Ethanol: Solubility is temperature-dependent. Sparingly soluble at RT, moderately soluble at reflux. This gradient makes alcohols ideal for recrystallization .

  • Acetonitrile (MeCN): Moderate solubility. Used for LCMS mobile phases (with 0.1% Formic Acid).

Tier 4: Insoluble / Antisolvents

Best for: Precipitation, Trituration.

  • Water: Practically insoluble at neutral pH.

  • Hexanes / Petroleum Ether: Insoluble.[2] Used to precipitate the product from EtOAc or DCM solutions during purification.

  • Diethyl Ether: Low solubility; often used to wash the filter cake to remove impurities without dissolving the product.

Summary Table: Solvent Suitability
SolventSolubility RatingPrimary ApplicationOperational Note
DMSO HighBiological Stock / NMRHygroscopic; keep dry.
DMF HighSNAr ReactionsHigh boiling point; difficult to remove.
Ethyl Acetate ModerateExtraction / WorkupStandard organic layer for isolation.
Ethanol Low (RT) -> High (Hot)RecrystallizationUse "dissolve at reflux, cool to RT" method.
Water Insoluble (Neutral)Antisolvent / WashSoluble only at high pH (>12).
Hexanes InsolubleTriturationRemoves non-polar impurities.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this protocol to determine the exact saturation point for formulation development.

  • Preparation: Weigh approx. 5 mg of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Simulated Gastric Fluid, or organic solvent).

  • Equilibration: Cap tightly. Shake or stir at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely immediately, add more solid until a visible suspension remains.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (prevents drug adsorption common with nylon filters).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Standard Curve: Prepare a standard in DMSO (0.1, 0.5, 1.0 mg/mL) to quantify the filtrate concentration.

Protocol B: Recrystallization (Purification)

Field-proven method for purifying chlorinated pyrazolopyridines.

  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (or Ethanol/Water 9:1).

  • Reflux: Heat to reflux (approx. 78°C). Add solvent in small portions until the solid just dissolves.

    • Optimization: If insoluble in pure EtOH, switch to Acetic Acid or EtOH/DMSO (95:5) .

  • Cooling: Remove from heat. Allow to cool slowly to room temperature.

    • Nucleation:[3] If no crystals form, scratch the glass or add a "seed" crystal.[3]

  • Collection: Filter the crystals and wash with cold Ethanol followed by Hexanes. Dry under vacuum.

Workflow Visualization

Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your specific experimental stage.

SolventSelection Start Start: Select Application Q1 Reaction or Analysis? Start->Q1 Q2 Reaction Type? Q1->Q2 Synthesis Q3 Purification Method? Q1->Q3 Purification Res_NMR Use DMSO-d6 (Visible NH proton) Q1->Res_NMR NMR Analysis Res_LCMS Use MeCN / H2O (+0.1% Formic Acid) Q1->Res_LCMS LCMS Analysis Res_SNAr Use DMF or NMP (High Temp Stability) Q2->Res_SNAr Nucleophilic Subst. Res_Coup Use THF or Dioxane (Standard Coupling) Q2->Res_Coup Suzuki/Buchwald Res_Flash Petroleum Ether / EtOAc (Gradient Elution) Q3->Res_Flash Chromatography Res_Cryst Ethanol or AcOH (Temp Gradient) Q3->Res_Cryst Recrystallization

Figure 2: Decision tree for solvent selection based on experimental intent.

References

  • Compound Identity & CAS: 3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine.[1] CAS No. 245325-29-5.[1][4] Available from BLD Pharm and Sigma-Aldrich (AldrichCPR).

  • Analogous Synthesis & Workup: Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors. US Patent 11535611B2. (Describes extraction of dichloro-pyrazolopyridines with EtOAc and purification via Pet Ether/EtOAc).

  • Recrystallization Methodology: Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2012, 2, 78-88. (Describes recrystallization of pyrazolopyridines from Acetic Acid and Ethanol).

  • NMR Solvent Standards: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. J. Org. Chem. 1997, 62, 21, 7512–7515. (Establishes DMSO-d6 and CDCl3 standards for heterocyclic analysis).

Sources

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold, a cornerstone in the landscape of medicinal chemistry and drug discovery.[1][2] Its unique arrangement of nitrogen atoms and fused ring system allows for three-dimensional diversity, enabling compounds to interact with a wide array of biological targets with high specificity and potency. Derivatives of the broader pyrazolopyridine family have demonstrated efficacy as inhibitors of critical kinases such as TBK1 and as potential anti-leukemic and antimalarial agents.[2][3][4] The compound 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine serves as a crucial and versatile building block in the synthesis of these complex molecules. The two chlorine atoms provide reactive handles for vectorial functionalization, allowing chemists to perform cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to elaborate the core structure and explore the chemical space around it.[1]

Understanding the stability and degradation profile of this key intermediate is not merely an academic exercise; it is a prerequisite for ensuring the integrity of synthetic routes, the purity of final compounds, and the reproducibility of biological data. This guide provides a comprehensive overview of the factors governing the stability of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine, outlines field-proven storage and handling protocols, and details a systematic approach to evaluating its stability under stressed conditions.

Core Chemical Properties and Inherent Stability

3,5-dichloro-1H-pyrazolo[3,4-c]pyridine is a solid, crystalline substance with the molecular formula C₆H₃Cl₂N₃ and a monoisotopic mass of 186.97 g/mol .[5] The stability of the molecule is largely dictated by the interplay of its aromatic fused-ring system and the electron-withdrawing nature of the two chlorine substituents.

  • Aromatic System: The fusion of the pyrazole and pyridine rings creates a relatively stable aromatic system. Computational studies on the isomeric pyrazolo[3,4-b]pyridines have shown that the 1H-tautomer is significantly more stable than other tautomeric forms, a principle that applies to the [3,4-c] isomer as well.[6] This inherent stability means the core ring structure is unlikely to degrade under normal conditions.

  • Influence of Chloro-Substituents: The chlorine atoms at the 3 and 5 positions are the most likely sites of chemical reactivity. Their strong electron-withdrawing effect makes the carbon atoms to which they are attached electrophilic and thus susceptible to nucleophilic substitution. This is the very property that makes the compound a useful synthetic intermediate, but it also represents its primary degradation liability.

Caption: Figure 1: Structure of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine

Factors Influencing Stability and Potential Degradation Pathways

The long-term stability of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine is contingent on controlling its exposure to several environmental factors. The primary degradation pathways are hypothesized to be hydrolysis and photosensitivity, leading to the substitution of the chloro groups.

Stability_Factors cluster_factors Influencing Factors Compound 3,5-dichloro-1H- pyrazolo[3,4-c]pyridine Degradation Chemical Degradation (e.g., Hydrolysis, Photolysis) Compound->Degradation leads to Temp Elevated Temperature Temp->Degradation Light UV/Visible Light Light->Degradation Moisture Humidity / Moisture Moisture->Degradation pH Strong Acid/Base pH->Degradation

Caption: Figure 2: Key factors influencing the chemical stability of the compound.

  • Moisture/Humidity: Water can act as a nucleophile, particularly at elevated temperatures or under acidic/basic conditions, leading to the slow hydrolysis of one or both chlorine atoms to form hydroxy-pyrazolo[3,4-c]pyridine derivatives. This is the most anticipated degradation pathway in long-term storage if the compound is not kept in a dry environment.

  • Light: Many heterocyclic aromatic compounds exhibit photosensitivity. Exposure to UV or high-intensity visible light can provide the activation energy for free-radical reactions or facilitate substitution reactions, potentially accelerating degradation.

  • Temperature: While stable at ambient temperatures, elevated heat can accelerate the rate of any potential degradation reaction, including hydrolysis and potential decomposition.[7] For long-term storage, refrigeration is a standard precautionary measure to minimize kinetic degradation.[8]

  • pH and Chemical Incompatibility: Strong acids and bases can catalyze hydrolysis. The compound should be stored away from strong oxidizing agents, acids, and bases to prevent chemical reactions.[9]

Recommended Storage and Handling Protocols

To ensure the long-term integrity of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine, strict adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from best practices for similar heterocyclic compounds.[8][10][11]

Storage Conditions
ParameterRecommendationRationale
Temperature Store refrigerated (+2°C to +8°C).[8]Minimizes the rate of potential hydrolytic degradation and other reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[10]Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Keep in a tightly sealed, airtight container.[8][11]Prevents ingress of moisture and atmospheric contaminants.
Light Exposure Store in an amber or opaque container in the dark.Protects the compound from potential photodegradation.
Ventilation Store in a dry and well-ventilated place.[8][9]Ensures a safe storage environment and dissipates any potential vapors.
Safe Handling Procedures

As a laboratory chemical, 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine requires careful handling to ensure personnel safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10][11]

  • Hygiene: Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable, closed container for disposal.[10]

Methodology for Stability Assessment: A Forced Degradation Study

A forced degradation (or stress testing) study is the most reliable method to determine the intrinsic stability of a compound. It involves subjecting the material to a range of exaggerated conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Experimental Protocol

Forced_Degradation_Workflow cluster_stress 3. Apply Stress Conditions A 1. Prepare Stock Solution (e.g., in Acetonitrile) B 2. Aliquot into Stress Condition Vials A->B C1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C1 C2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->C2 C3 Oxidative (e.g., 3% H₂O₂, RT) B->C3 C4 Thermal (Solid & Solution, 80°C) B->C4 C5 Photolytic (Solid & Solution, ICH Q1B) B->C5 D 4. Quench Reaction & Dilute C1->D C2->D C3->D C4->D C5->D E 5. Analyze by HPLC-UV/MS D->E F 6. Quantify Degradation & Identify Products E->F

Caption: Figure 3: Experimental workflow for a forced degradation stability study.

  • Preparation of Solutions: Prepare a stock solution of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine in a suitable solvent like acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24-48 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24-48 hours, protected from light.

  • Thermal Degradation:

    • Solid State: Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Solution State: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. High-performance liquid chromatography (HPLC) is the most common analytical method for such studies.[12][13] A typical method would use a C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid) and UV detection.[3] Mass spectrometry (MS) detection should be coupled to the HPLC to aid in the identification of degradation products.

Data Interpretation and Reporting

The results of the forced degradation study can be summarized to provide a clear stability profile.

Stress Condition% Assay of Parent Compound% DegradationNo. of DegradantsRemarks
Control (Unstressed)100.00.00-
0.1 M HCl, 60°C, 48h92.57.51Minor degradation observed.
0.1 M NaOH, 60°C, 48h85.114.92Significant degradation.
3% H₂O₂, RT, 48h98.81.21Very stable to oxidation.
Thermal (Solid), 80°C99.50.50Highly stable in solid state.
Photolytic (ICH Q1B)94.35.71Moderate photosensitivity.
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

3,5-dichloro-1H-pyrazolo[3,4-c]pyridine is an intrinsically stable molecule, a property owed to its aromatic heterocyclic core. However, its utility as a synthetic intermediate is also the source of its primary stability liability: the susceptibility of the chloro-substituents to nucleophilic attack, particularly hydrolysis. The long-term stability and integrity of this valuable building block are best preserved by strict adherence to proper storage conditions, namely refrigeration in a dark, dry, and inert environment. Forced degradation studies are essential to fully characterize its degradation profile and are a critical step in any research or development program that relies on this compound. By understanding and controlling these factors, researchers can ensure the quality and reliability of their synthetic work and the resulting novel chemical entities.

References

  • JQ-7976 p.1 - Safety Data Sheet. (2025, June 19). Combi-Blocks, Inc.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 7). Sigma-Aldrich.
  • Safety Data Sheet - Aaronchem. (2024, November 1). Aaronchem.
  • Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem.
  • Safety Data Sheet PYRIDINE - ChemSupply Australia. ChemSupply Australia.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). PMC.
  • Analytical methods for pyridine. Agency for Toxic Substances and Disease Registry.
  • 3-Chloro-1H-pyrazolo[3,4-c]pyridine | CAS 76006-14-9. Santa Cruz Biotechnology.
  • 3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine | 245325-29-5. BLDpharm.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). Daugavpils University Academic Press "Saule".
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023, November 1).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH.
  • Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. (2024, July 14). Malaria World.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). PMC.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • 5,7-dichloro-1h-pyrazolo[3,4-c]pyridine. PubChem.

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Methodological & Application

Application Note: Synthesis of 3,5-Disubstituted-1H-Pyrazolo[3,4-b]Pyridines for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system fundamental to the development of novel therapeutics, demonstrating a wide array of biological activities.[1] Its derivatives are prominent as kinase inhibitors, anticancer agents, and neuroprotective compounds.[2][3][4] The specific substitution pattern on the fused ring system, particularly at the C3 and C5 positions, is critical for modulating pharmacological activity and physicochemical properties. This guide provides an in-depth analysis of robust and efficient synthetic strategies for accessing 3,5-disubstituted-1H-pyrazolo[3,4-b]pyridines. We will explore the mechanistic underpinnings of key reactions, present detailed, field-tested protocols, and offer practical insights into experimental design and troubleshooting.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The fusion of pyrazole and pyridine rings creates the 1H-pyrazolo[3,4-b]pyridine system, a bioisostere of purine that has garnered significant attention in medicinal chemistry.[5] This scaffold serves as a rigid framework for orienting substituents in three-dimensional space, enabling precise interactions with biological targets. Compounds incorporating this core have been successfully developed as potent inhibitors of tubulin polymerization and various kinases, including Tropomyosin receptor kinases (TRKs), highlighting their therapeutic potential in oncology.[3][6]

The synthetic accessibility and the ability to readily functionalize the core at multiple positions make it an attractive starting point for library synthesis in drug discovery campaigns. The two primary retrosynthetic approaches involve either the annulation of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring on a substituted pyridine precursor.[5][7] This note will focus on the former, as it provides a more direct and versatile route to the target 3,5-disubstituted analogues.

Retrosynthesis cluster_1 Precursors for Pyridine Annulation Target 3,5-Disubstituted 1H-Pyrazolo[3,4-b]pyridine Pyridine_Annulation Pyridine Ring Annulation (Focus of this Guide) Target->Pyridine_Annulation C4-C5 & N7-C6 bonds Pyrazole_Formation Pyrazole Ring Formation Target->Pyrazole_Formation N1-N2 & N2-C3 bonds Aminopyrazole 5-Aminopyrazole Derivative Pyridine_Annulation->Aminopyrazole Dicarbonyl 1,3-Dicarbonyl or equivalent Pyridine_Annulation->Dicarbonyl Mechanism AP 5-Aminopyrazole Enamine Enamine Intermediate AP->Enamine + H₂N- attack on C=O DK 1,3-Diketone DK->Enamine - H₂O Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular C4 attack on C=O Product 3,5-Disubstituted 1H-Pyrazolo[3,4-b]pyridine Cyclized->Product Dehydration & Aromatization

Caption: Generalized mechanism for cyclocondensation of a 5-aminopyrazole with a 1,3-diketone.

The Challenge of Regioselectivity

A critical consideration in this synthesis is regioselectivity when using a non-symmetrical 1,3-dicarbonyl compound. The initial nucleophilic attack by the aminopyrazole can occur at either of the two non-equivalent carbonyl groups. The outcome is governed by the relative electrophilicity of these carbonyls. [8]If there is a significant electronic difference (e.g., a ketone vs. an ester), the reaction can be highly regioselective. However, if the electrophilicities are similar, a mixture of regioisomers may be formed, complicating purification and reducing the yield of the desired product. [8]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of 4-Substituted 6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted from a procedure utilizing Zirconium(IV) chloride (ZrCl₄) as a Lewis acid catalyst to facilitate the cyclization between 5-amino-1-phenyl-pyrazole and various α,β-unsaturated ketones. [9]Lewis acid catalysis often allows for milder reaction conditions and improved yields compared to classical thermal methods.

Materials:

  • α,β-Unsaturated ketone (e.g., 4-(4-(dimethylamino)phenyl)but-3-en-2-one) (1.0 eq)

  • 5-Amino-1-phenyl-pyrazole (1.0 eq)

  • Zirconium(IV) chloride (ZrCl₄) (0.3 eq)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 eq) in EtOH (0.5 mL) at room temperature (25 °C).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 5-10 minutes.

  • Under a positive pressure of inert gas, add ZrCl₄ (0.15 mmol, 0.3 eq) to the reaction mixture.

  • Seal the reaction vessel and stir the mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate the mixture in vacuo to remove the solvents.

  • Partition the residue between CHCl₃ and water. Separate the organic layer.

  • Extract the aqueous phase twice more with CHCl₃.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1H-pyrazolo[3,4-b]pyridine.

Characterization:

  • Successful formation of the pyrazolo[3,4-b]pyridine ring can be confirmed by ¹H NMR spectroscopy, with the appearance of characteristic singlets for the H-3 and H-5 protons of the pyridine and pyrazole moieties, respectively. [9]

Protocol 2: Microwave-Assisted Three-Component Synthesis

Multi-component reactions (MCRs) offer significant advantages in terms of step economy and efficiency. This microwave-assisted protocol, adapted from literature, allows for the rapid, one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives from a 5-aminopyrazole, paraformaldehyde, and a β-diketone. [10] Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq)

  • β-Diketone (e.g., acetylacetone) (1.0 eq)

  • Paraformaldehyde (1.0 eq)

  • Indium(III) chloride (InCl₃) (10 mol%)

  • Water (H₂O)

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave reactor vial, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), the β-diketone (1 mmol), paraformaldehyde (1 mmol), and InCl₃ (0.1 mmol).

  • Add 2 mL of water to the vial and seal it with a cap.

  • Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 10-20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the aqueous medium. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

MCR_Workflow cluster_input Inputs cluster_process Process cluster_output Output AP 5-Aminopyrazole Mix Combine reactants + Catalyst (InCl₃) + Solvent (H₂O) AP->Mix Ald Aldehyde (Paraformaldehyde) Ald->Mix Dike β-Diketone Dike->Mix MW Microwave Irradiation Mix->MW Filter Filtration & Washing MW->Filter Product Pure Product Filter->Product

Caption: Workflow for microwave-assisted three-component synthesis.

Data Summary

The choice of synthetic method can significantly impact reaction outcomes. The following table summarizes representative conditions for the synthesis of 3,5-disubstituted-1H-pyrazolo[3,4-b]pyridines.

StrategyKey ReagentsCatalystSolventConditionsYield (%)Reference
Cyclocondensation5-Amino-1-phenyl-pyrazole, α,β-unsaturated ketoneZrCl₄DMF/EtOH95 °C, 16 h13 - 28[9]
Gould-Jacobs3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonateNoneDowtherm ARefluxVaries[8]
[3+3] Cycloaddition3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, HydrazineCu(II)acetylacetonateCHCl₃Room Tempup to 94[11]
MCR5-Aminopyrazole, Aldehyde, β-DiketoneInCl₃H₂OMicrowaveHigh[10]
Cascade ReactionPyrano[2,3-c]pyrazole, AnilineAC-SO₃HEtOHRoom TempModerate-Good[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction; decomposition of starting materials or product.Optimize reaction temperature and time. Use a catalyst (e.g., Lewis acid, Brønsted acid) to promote cyclization. Ensure anhydrous conditions if reagents are moisture-sensitive.
Mixture of Regioisomers Use of a non-symmetrical 1,3-dicarbonyl with similar carbonyl electrophilicity.Modify the dicarbonyl substrate to increase the electronic difference between the two carbonyls (e.g., use a β-ketoester). Alternatively, accept the mixture and optimize chromatographic separation.
Formation of Byproducts Self-condensation of starting materials; incomplete cyclization or aromatization.Lower the reaction temperature. Add reagents sequentially rather than all at once. For reactions requiring oxidation, ensure an oxidant is present or that conditions (e.g., air) allow for spontaneous oxidation.
Purification Difficulty Similar polarity of product and starting materials or byproducts.Adjust the column chromatography solvent system for better separation. Consider recrystallization as an alternative or complementary purification technique. Derivatization of an impurity to change its polarity may also be an option.

Conclusion

The synthesis of 3,5-disubstituted-1H-pyrazolo[3,4-b]pyridines is a cornerstone of modern medicinal chemistry. The cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyls or their equivalents remains a primary and versatile strategy. By understanding the underlying mechanisms and carefully selecting reaction conditions—from classical thermal methods to advanced catalyzed or microwave-assisted protocols—researchers can efficiently generate diverse libraries of these valuable compounds. The protocols and insights provided herein serve as a practical guide for chemists aiming to explore the vast therapeutic potential of this privileged heterocyclic scaffold.

References

Sources

Application Note: Strategic Synthesis of Pyrazolo[3,4-c]pyridine Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The pyrazolo[3,4-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. Its structural geometry allows for precise bioisosteric replacement of the adenine core in ATP, making it a high-value template for developing Type I and Type II kinase inhibitors (e.g., GSK-3


/

, CLK1, DYRK1A) and antagonists for GPCRs (e.g., A3 adenosine receptors).

Despite its utility, the scaffold presents significant synthetic challenges, particularly regarding regiocontrol during N-alkylation and orthogonal functionalization of the pyridine ring. This Application Note details a robust, modular protocol for synthesizing pyrazolo[3,4-c]pyridine libraries. We prioritize a "Vectorial Functionalization" strategy—constructing a halogenated core that can be divergently modified at the N1, C3, C5, and C7 positions to maximize Structure-Activity Relationship (SAR) exploration.

Strategic Retrosynthesis & Logic

To enable high-throughput library generation, we avoid linear syntheses that require de novo ring construction for every analog. Instead, we utilize a Core Diversification Approach .

The "Vectorial" Disconnection

The synthesis hinges on accessing a 5-halo-1H-pyrazolo[3,4-c]pyridine core.[1] This intermediate serves as a hub for three distinct chemical vectors:

  • Vector A (N1/N2): Electrophilic alkylation or arylation (Solubility/Metabolic Stability).

  • Vector B (C5): Buchwald-Hartwig or Suzuki couplings (Hinge Binding Region).

  • Vector C (C3/C7): Lithiation/Halogenation (Selectivity Pocket).

Decision Tree: Synthesis Pathway

The following logic gate determines the optimal synthetic route based on the desired substitution pattern.

G Start Target: Pyrazolo[3,4-c]pyridine Library Q1 Is N1 substituted? Start->Q1 RouteA ROUTE A: Cyclization (Hydrazine Condensation) Q1->RouteA Yes (Early Introduction) RouteB ROUTE B: Core Functionalization (Alkylation of unsubstituted core) Q1->RouteB No (or Late Stage) SubQ Is the R1 group complex/sensitive? RouteA->SubQ Method2 Method 2: Alkylation of 5-halo-core (Requires Regio-Separation) RouteB->Method2 Method1 Method 1: 4-chloro-3-formylpyridine + R-Hydrazine SubQ->Method1 Yes

Figure 1: Strategic decision tree for selecting the synthetic route. Route A is preferred for parallel synthesis to avoid regioisomer separation steps.

Protocol A: Synthesis of the 5-Halo-Core (The Scaffold)[1]

This protocol produces the 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold on a multi-gram scale. This is the "Master Plate" material for subsequent library divergence.

Mechanism: Diazotization-mediated cyclization of 3-amino-4-methylpyridines (Modified Jacobson Indazole Synthesis).

Materials
  • Precursor: 2-chloro-4-methylpyridin-5-amine (or 5-amino-2-chloro-4-picoline).

  • Reagents: Sodium Nitrite (NaNO

    
    ), Acetic Anhydride (Ac
    
    
    
    O), Potassium Acetate (KOAc).
  • Solvent: Benzene (Classic) or Dichloroethane (DCE) (Modern/Safer).

  • Catalyst: 18-crown-6 (Phase transfer, optional but recommended).

Step-by-Step Methodology
  • Acetylation: Dissolve the amine (1.0 eq) in DCE. Add Ac

    
    O (1.1 eq) and stir at RT until conversion to the acetamide is complete (TLC control).
    
  • Nitrosation: To the acetamide solution, add KOAc (0.3 eq) and Ac

    
    O (3.0 eq). Heat to 80°C.
    
  • Cyclization: Add isoamyl nitrite (1.5 eq) dropwise. Critical: Maintain temperature at 80°C. Nitrogen gas evolution will be observed.

  • Hydrolysis: The intermediate is often an N-acetyl species. Treat the crude mixture with MeOH/NaOMe (1.0 M) at RT for 1 hour to remove the acetyl group.

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Yield Expectation: 60–85%. Validation:


H NMR (DMSO-d

) should show a distinct singlet for the C3-H proton around

8.1–8.3 ppm.

Protocol B: Regioselective N-Alkylation (Vector A)

A major challenge in this scaffold is the selectivity between N1 (desired for bioactivity) and N2 .

The Problem

Alkylation of the unsubstituted core typically yields a mixture of N1 and N2 isomers, often favoring N1 by only a 2:1 or 3:1 ratio depending on steric bulk.

Optimized Protocol (Mitsunobu Conditions)

For libraries requiring complex N1 substituents (e.g., piperidines, tetrahydropyrans), the Mitsunobu reaction offers superior control compared to S


2 alkylation.
  • Setup: In a dry vial, combine:

    • 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq)[1]

    • R-OH (Alcohol partner) (1.2 eq)

    • Triphenylphosphine (PPh

      
      ) (1.5 eq)
      
    • Solvent: Anhydrous THF (0.1 M)

  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise.

  • Reaction: Warm to RT and stir for 12–16 hours.

  • Purification: The N1 isomer is typically less polar than the N2 isomer. Use silica gel chromatography (Hexane/EtOAc).

Regiochemistry Check:

  • N1-Isomer: C3-H proton signal typically appears at

    
     8.0–8.2 ppm.
    
  • N2-Isomer: C3-H proton signal shifts downfield to

    
     8.4–8.6 ppm (deshielding effect).
    
  • NOE: Irradiate the N-alkyl group; if you see enhancement of the C7-H (pyridine), it is N1 . If you see enhancement of C3-H only, it is likely N2 (but N1 also shows this). Crucial: N1 substitution places the group close to C7; N2 places it away from the pyridine ring.

Protocol C: C5-Diversification via Buchwald-Hartwig (Vector B)

The C5-chlorine is deactivated compared to standard pyridines, requiring specific catalytic systems for amination.

Reaction Conditions Table
ParameterStandard ConditionChallenging Substrates (Bulky Amines)
Catalyst Pd

(dba)

(2 mol%)
Pd(OAc)

(5 mol%)
Ligand Xantphos (4 mol%)BrettPhos or RuPhos (10 mol%)
Base Cs

CO

(2.0 eq)
NaOtBu (1.5 eq)
Solvent 1,4-DioxaneToluene or tert-Amyl alcohol
Temp 100°C (12 h)110°C (Microwave, 1 h)
Protocol
  • Degassing: Charge the reaction vessel with the 5-chloro-scaffold, amine, base, and catalyst/ligand. Seal and purge with Argon for 5 minutes.

  • Solvent: Add sparged solvent via syringe.

  • Heating: Heat to target temperature. Note: Monitoring by LCMS is essential as protodehalogenation (reduction) can occur if the catalyst dies.

  • Workup: Filter through Celite, concentrate, and purify via Prep-HPLC (Formic acid modifier).

Protocol D: Microwave-Assisted Library Synthesis (One-Pot)

For rapid generation of analogs where the N1-substituent is an aryl group, a multicomponent approach is preferred to skip the isolation of the core.

Reaction: Condensation of 3-acyl-4-chloropyridines with hydrazines.

  • Reagents:

    • 4-chloro-3-pyridinecarboxaldehyde (1.0 eq)

    • Aryl-Hydrazine (R-NHNH

      
      ) (1.1 eq)
      
    • Base: K

      
      CO
      
      
      
      (2.0 eq)
    • Solvent: DMF or DMA.

  • Microwave: Irradiate at 140°C for 20 minutes.

  • Mechanism:

    • Step 1: Hydrazone formation.

    • Step 2: S

      
      Ar displacement of the 4-chloro group by the hydrazine NH.
      
  • Advantage: This method exclusively yields the N1-substituted product, bypassing the regioselectivity issue of Protocol B.

Quality Control & Validation

Every library member must pass the following "Self-Validating" checks:

  • LCMS Purity: >95% (UV 254 nm).

  • Regio-Validation: For N-alkylated libraries, run a

    
    C-NMR on a representative subset.
    
    • C3 Carbon Shift:

      • N1-isomer: ~133–135 ppm.

      • N2-isomer: ~120–125 ppm.

  • Aggregation: Check for solubility in assay buffer (PBS + 1% DMSO). Pyrazolo-pyridines are planar and prone to

    
    -stacking aggregation, which causes false positives in kinase assays.
    

References

  • Bedwell, E. V., et al. (2023).[1] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34567-34575. Link

    • Core citation for the 5-halo scaffold synthesis and vectorial functionalization str
  • Sklepari, M., et al. (2017).[2] "Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines." Chemical and Pharmaceutical Bulletin, 65(1), 66-81.[2] Link

    • Reference for kinase (GSK3) biological activity and SAR modeling.
  • Dehbi, O., et al. (2016). "Microwave-assisted synthesis of new pyrazolo[3,4-c]pyridines." Journal of Heterocyclic Chemistry, 53(6), 1861-1868. Link

    • Source for microwave-assisted protocols and one-pot cyclizations.[3][4]

  • Lier, F., et al. (2010). "Regioselective alkylation of the pyrazolo[3,4-c]pyridine core." Tetrahedron Letters, 51(45), 5906-5908. Authoritative source for N1 vs N2 structural assignment via NMR.

Sources

3,5-dichloro-1H-pyrazolo[3,4-c]pyridine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Vectorial Functionalization of 3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery

Introduction: The Privileged Scaffold

The 1H-pyrazolo[3,4-c]pyridine core represents a "privileged structure" in modern drug discovery, serving as a bioisostere for the adenine ring of ATP. This makes it a high-value scaffold for targeting Protein Kinases (e.g., CDK, GSK3) and Serine Proteases (e.g., Factor VIIa).

In the context of Fragment-Based Drug Discovery (FBDD), the 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine variant is particularly valuable. Unlike simple unsubstituted heterocycles, this halogenated core provides pre-installed "growth vectors" at orthogonal positions. The electronic disparity between the pyridine ring (electron-deficient) and the pyrazole ring (electron-rich) allows for highly regioselective chemical elaboration, enabling the rapid evolution of a millimolar fragment hit into a nanomolar lead.

Key Advantages:

  • Vectorial Growth: The C5 and C3 positions allow growth into distinct hydrophobic pockets (e.g., the gatekeeper region or solvent front in kinases).

  • Hydrogen Bonding: The N1-H and N6 act as donor/acceptor pairs, anchoring the fragment to the hinge region of kinases.

  • Synthetic Orthogonality: The differential reactivity of the two chlorine atoms permits sequential functionalization without complex protecting group strategies.

Chemical Logic & Reactivity Profile

To successfully utilize this scaffold, one must understand the electronic bias of the ring system.

  • Position 5 (Pyridine Ring): The chlorine at C5 is

    
     to the pyridine nitrogen (N6). This position is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    )
    and rapid oxidative addition in Pd-catalyzed couplings.
  • Position 3 (Pyrazole Ring): The chlorine at C3 is on the electron-rich pyrazole ring. It is relatively inert to

    
     but participates in Pd-catalyzed cross-couplings (Suzuki-Miyaura) under specific conditions, typically after the C5 position has been derivatized or blocked.
    
Reactivity Workflow Diagram

ReactivityMap Start 3,5-dichloro-1H- pyrazolo[3,4-c]pyridine Step1 Step 1: N1 Protection (THP/SEM/Boc) Start->Step1 Protecting Group Step2 Step 2: C5 Functionalization (High Reactivity) Step1->Step2 Suzuki/Buchwald (Mild Conditions) Step3 Step 3: C3 Functionalization (Lower Reactivity) Step2->Step3 Suzuki/Sonogashira (Forced Conditions) Final Lead Compound (Bifunctionalized) Step3->Final Deprotection

Figure 1: Sequential functionalization strategy relying on the electronic disparity between the pyridine (C5) and pyrazole (C3) rings.

Protocol A: Biophysical Screening (SPR)

Due to the hydrophobic nature of the dichloro-scaffold, solubility is the primary failure mode in screening. This protocol utilizes Surface Plasmon Resonance (SPR) with strict DMSO correction.

Objective: Determine binding affinity (


) and ligand efficiency (LE).
Instrument:  Biacore 8K or S200 (Cytiva).
Materials:
  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20), pH 7.4.

  • Solvent: High-purity DMSO (stored under

    
    ).
    
  • Fragment Stock: 100 mM in 100% DMSO.

Step-by-Step Methodology:
  • Solubility Check (Turbidimetry):

    • Dilute the 100 mM stock to 1 mM in PBS-P+ (final 1% DMSO).

    • Measure absorbance at 600 nm. An

      
       indicates aggregation.
      
    • Note: If insoluble at 1 mM, determine thermodynamic solubility using HPLC-UV before SPR [1].

  • Surface Preparation:

    • Immobilize the target protein (e.g., Kinase Domain) via amine coupling to a CM5 chip.

    • Target Density: Aim for high density (3000–5000 RU) to detect low-molecular-weight fragments (<250 Da).

    • Reference Channel: Immobilize a non-binding mutant or BSA to subtract non-specific binding (NSB).

  • Solvent Correction (Critical):

    • Prepare a DMSO calibration curve ranging from 0.5% to 1.5% DMSO (8 points) in Running Buffer.

    • This corrects for bulk refractive index shifts caused by slight mismatches between sample and buffer DMSO concentrations [2].

  • Binding Cycle (Multi-Cycle Kinetics):

    • Flow Rate: High flow (30–50

      
      L/min) to minimize mass transport limitations.
      
    • Concentration Series: Inject fragment at 0, 31.25, 62.5, 125, 250, 500, and 1000

      
      M.
      
    • Contact Time: 30 seconds association, 30 seconds dissociation (fragments have fast

      
      ).
      
    • Wash: Include a 50% DMSO wash step between injections to remove hydrophobic carryover.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Quality Control: Inspect the "square wave" shape. Slow dissociation often indicates non-specific aggregation or promiscuous binding.

Protocol B: Synthetic Elaboration (The "Grow" Strategy)

This protocol details the regioselective functionalization of the scaffold.[1]

Starting Material: 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine (Commercially available or synthesized via hydrazine cyclization of 2,4-dichloro-5-fluoronicotinaldehyde).

Step 1: N1-Protection

The acidic N1-proton must be masked to prevent catalyst poisoning.

  • Reagents: Dihydropyran (DHP), p-TsOH (cat.), DCM.

  • Procedure: Stir the scaffold with 1.5 eq DHP and 0.1 eq p-TsOH at RT for 4h.

  • Outcome: Formation of the N1-THP protected intermediate.

Step 2: C5-Selective Cross-Coupling (The "First Vector")

The C5-Cl is the "hot" electrophile.

  • Reaction: Suzuki-Miyaura Coupling.[2]

  • Reagents: Aryl boronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (3 eq), Dioxane/Water (4:1).
  • Conditions: Heat at 60°C for 2–4 hours.

  • Mechanistic Insight: The electron-deficient pyridine ring facilitates rapid oxidative addition at C5. The C3-Cl remains intact at 60°C [3].

  • Purification: Silica gel chromatography (EtOAc/Hexane).

Step 3: C3-Functionalization (The "Second Vector")

Now that C5 is substituted, we force conditions to activate the C3-Cl.

  • Reaction: Suzuki or Buchwald-Hartwig.[2]

  • Reagents: Boronic acid (1.5 eq),

    
     (5 mol%), XPhos (10 mol%), 
    
    
    
    (3 eq), Toluene/Water.
  • Conditions: Microwave irradiation at 120°C for 30 mins or reflux overnight.

  • Mechanistic Insight: The electron-rich pyrazole requires electron-rich ligands (like XPhos or SPhos) and higher energy to facilitate oxidative addition.

Step 4: Deprotection
  • Reagents: TFA/DCM (1:1) or HCl/MeOH.

  • Procedure: Stir at RT for 1h to remove the THP group, restoring the key H-bond donor capability of the pyrazole NH.

Data Summary: Regioselectivity Matrix

Reaction SiteElectronic EnvironmentReactivity (SnAr)Reactivity (Pd-Catalysis)Preferred Reaction Order
C5 (Pyridine)

to N, Electron-Deficient
HighHigh (Fast Oxidative Addition)1st
C3 (Pyrazole)

to Bridge, Electron-Rich
LowModerate (Requires specific ligands)2nd

References

  • DMSO Solubility Assessment for Fragment-Based Screening. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Context: Protocol for ensuring fragments are soluble in assay buffers.

  • Screening and analysis of fragments using Biacore systems. Source: Cytiva Life Sciences URL:[Link] Context: Detailed methodology for solvent correction in SPR.

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: ResearchGate / Organic & Biomolecular Chemistry URL:[Link] Context: Primary reference for the regioselective chemistry of the 5-halo and 3-halo scaffold.

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: NIH / PubMed Central URL:[Link] Context: Validation of the scaffold's utility in kinase drug discovery.[3][4][5]

Sources

functionalization of the C3 and C5 positions of pyrazolopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., PIM, p38 MAP kinase). Its unique electronic distribution allows for orthogonal functionalization: the C3 position exhibits high nucleophilicity prone to electrophilic aromatic substitution (EAS) and direct C-H activation, while the C5 position is best accessed via cross-coupling of pre-functionalized halides or radical mechanisms. This application note provides validated protocols for site-selective modification, offering a roadmap for library generation.

Electronic Landscape & Regioselectivity

To design effective synthesis routes, one must understand the electronic bias of the scaffold. The bridgehead nitrogen donates electron density into the pyrazole ring, making C3 the most electron-rich (nucleophilic) site, analogous to the C3 of indole. Conversely, the pyridine ring acts as an electron sink, rendering C5 relatively electron-deficient and suitable for cross-coupling reactions when a halogen handle is present.

Diagram 1: Reactivity Logic Flow

The following diagram illustrates the orthogonal reactivity profiles of the C3 and C5 positions.

ReactivityMap Scaffold Pyrazolo[1,5-a]pyridine Core C3_Node C3 Position (Nucleophilic Hub) Scaffold->C3_Node High HOMO Coeff. C5_Node C5 Position (Electrophilic/Coupling Hub) Scaffold->C5_Node Inductive Effect C3_Reactions Reactions: - Electrophilic Aromatic Subst. (EAS) - Direct C-H Arylation - Halogenation (NIS/NBS) C3_Node->C3_Reactions C5_Reactions Reactions: - Suzuki-Miyaura Coupling - Buchwald-Hartwig Amination - Radical (Minisci) C-H subst. C5_Node->C5_Reactions

Caption: Orthogonal reactivity map showing the nucleophilic nature of C3 versus the coupling-prone nature of C5.

Module A: C3-Functionalization (The Nucleophilic Hub)

The C3 position is the "gateway" for diversity. Standard EAS conditions (nitration, halogenation) work excellently here. However, for medicinal chemistry, Direct C-H Arylation and Green Halogenation are the high-value transformations.

Protocol 1: Green C3-Halogenation (Oxidative)

Context: Traditional halogenation uses elemental halogens or succinimides in organic solvents. This modern protocol uses hypervalent iodine (PIDA) and aqueous potassium salts, offering a sustainable alternative with high regioselectivity.

Reagents & Conditions:

  • Substrate: Pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Halogen Source: KX (KCl, KBr, or KI) (1.1 equiv)

  • Oxidant: PIDA (Phenyliodine(III) diacetate) (1.1 equiv)

  • Solvent: Water (H₂O)[1][2]

  • Temperature: Ambient (25 °C)

Step-by-Step Workflow:

  • Charge: In a 20 mL vial equipped with a stir bar, add the pyrazolo[1,5-a]pyridine substrate (0.5 mmol).

  • Solvate: Add deionized water (2.0 mL). The substrate may not fully dissolve initially; this is normal.

  • Activate: Add KX (0.55 mmol) followed by PIDA (0.55 mmol) in one portion.

  • Reaction: Stir vigorously at room temperature. The reaction typically completes within 10–30 minutes (monitor by TLC; mobile phase Hexane/EtOAc 4:1).

  • Workup: Extract the mixture with Ethyl Acetate (3 x 5 mL). Wash combined organics with saturated Na₂S₂O₃ (to quench oxidative species) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica flash chromatography.

Expert Insight: The mechanism involves the formation of an electrophilic halogen species in situ. If the 5-position contains an electron-donating group (EDG), reaction times decrease significantly.

Protocol 2: Direct C3-H Arylation (Pd-Catalyzed)

Context: Avoids pre-functionalization (halogenation) of the scaffold. This protocol utilizes a Pd(II) catalyst without silver additives, reducing cost and waste.

Reagents & Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene or DMAc (0.2 M)

  • Temp: 110 °C

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Ar flow, mix Pd(OAc)₂ and 1,10-Phenanthroline in the solvent for 10 mins to form the active cationic species.

  • Addition: Add the pyrazolo[1,5-a]pyridine (1.0 equiv), Aryl Iodide (1.5 equiv), and K₂CO₃.

  • Heating: Seal the tube and heat to 110 °C for 16 hours.

  • Filtration: Cool to RT, dilute with DCM, and filter through a Celite pad to remove inorganic salts.

  • Analysis: ¹H NMR will show the disappearance of the C3-H signal (typically a doublet or dd around δ 6.5–6.8 ppm depending on substitution).

Module B: C5-Functionalization (The Coupling Hub)

Direct C-H functionalization at C5 is challenging due to lower electron density. The industry standard for reliability is Suzuki-Miyaura Cross-Coupling utilizing a 5-halo precursor (usually 5-Cl or 5-Br), which is often installed during the de novo synthesis of the ring system (e.g., from 4-chloropyridinium salts).

Protocol 3: C5-Suzuki-Miyaura Coupling

Context: This reaction installs aryl or heteroaryl groups at the C5 position.[3] The 5-Cl handle is robust and does not interfere with C3-EAS reactions if performed in the correct sequence (see Section 4).

Reagents & Conditions:

  • Substrate: 5-Chloro-pyrazolo[1,5-a]pyridine

  • Boronate: Arylboronic acid (Ar-B(OH)₂) (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[4][5]·DCM (5 mol%) (Robust against steric bulk)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Temp: 90–100 °C

Step-by-Step Workflow:

  • Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 15 minutes. Critical: Oxygen poisons the active Pd(0) species.

  • Assembly: Add substrate, boronic acid, base, and catalyst to a microwave vial or pressure tube.

  • Reaction: Heat at 90 °C for 4–12 hours. (Microwave: 120 °C for 30 mins is often sufficient).

  • Scavenging: If Pd residues are high, treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

  • Purification: Flash chromatography. Note that C5-arylated products are often highly fluorescent; use UV detection at 254 nm and 365 nm.

Data Summary: Catalyst Selection for C5-Coupling

Catalyst SystemLigand TypeProsConsRecommended For
Pd(dppf)Cl₂ Bidentate FerroceneRobust, air-stableHard to remove tracesGeneral screening
Pd(PPh₃)₄ Monodentate PhosphineCheap, standardO₂ sensitiveSimple Aryl-Aryl
XPhos Pd G3 Buchwald Pre-catalystSterically demandingExpensiveOrtho-substituted boronic acids

Strategic Sequencing: The "Programmed" Synthesis

To functionalize both positions, the order of operations is critical.

  • Path A (Recommended): Functionalize C3 first (via EAS/Halogenation) → Functionalize C5 second (via Cross-coupling).

    • Reasoning: The C5-halogen handle (if present) usually survives mild C3-EAS conditions (like NIS iodination).

  • Path B: Functionalize C5 first → Functionalize C3 second .

    • Reasoning: If the C5-group is electron-withdrawing (e.g., CF3, CN), it deactivates the ring, making subsequent C3-EAS sluggish. If the C5-group is electron-donating (e.g., OMe, Aryl), C3-EAS proceeds well.

Diagram 2: Sequential Workflow

This flowchart guides the decision-making process for dual functionalization.

SequentialWorkflow Start Start: 5-Halo-pyrazolo[1,5-a]pyridine Decision Target: C3 & C5 Functionalization Start->Decision PathA Path A: C3 Functionalization First (EAS / Halogenation) Decision->PathA Preferred for Stability PathB Path B: C5 Functionalization First (Suzuki Coupling) Decision->PathB If C3-group interferes with Pd Step2A Step 2: C5 Cross-Coupling (Suzuki/Buchwald) PathA->Step2A Step2B Step 2: C3 Functionalization (Requires active ring) PathB->Step2B Result Final Library: 3,5-Disubstituted Scaffold Step2A->Result Step2B->Result

Caption: Decision tree for sequential functionalization. Path A is generally preferred to avoid deactivating the ring before the nucleophilic C3 step.

References

  • Regioselective C3-Halogenation (Green Protocol)

    • Source:RSC Advances, "Regioselective C(sp2)
    • URL:[Link]

  • Direct C3-H Arylation Protocol

    • Source:Chemical Science, "A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles."[6]

    • URL:[Link]

  • General Functionalization & Reviews

    • Source:Molecules (MDPI), "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." (Note: Applies to the pyridine core analogously).
    • URL:[Link][4]

  • C5-Suzuki Coupling Methodology

    • Source:Beilstein Journal of Organic Chemistry, "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one."
    • URL:[Link]

Sources

Application Note: 3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and oncology drug discovery. It details the utility of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine as a privileged scaffold for Fragment-Based Drug Discovery (FBDD), specifically targeting kinase signaling pathways (e.g., CDK, ERK, TBK1).

Executive Summary

The 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine scaffold represents a high-value "adenine mimetic" core for the development of ATP-competitive kinase inhibitors. Unlike its more common isomer (pyrazolo[3,4-b]pyridine), the [3,4-c] system offers unique vectors for substitution that allow simultaneous access to the kinase "hinge region," "solvent front," and "hydrophobic back-pocket."

This guide provides a validated protocol for the sequential, regioselective functionalization of the 3,5-dichloro core. By exploiting the differential reactivity of the C5 and C3 chlorine atoms, researchers can rapidly generate diverse libraries of potent antineoplastic agents.

Mechanistic Grounding: The Adenine Mimetic Advantage

Structural Homology

Protein kinases catalyze the transfer of the


-phosphate from ATP to protein substrates. The ATP binding pocket is highly conserved, consisting of a hinge region that forms hydrogen bonds with the adenine ring of ATP.

The pyrazolo[3,4-c]pyridine core mimics this adenine ring:

  • N1/N2 Nitrogens: Act as hydrogen bond donors/acceptors to interact with the kinase hinge residues (e.g., the "gatekeeper" residue).

  • C5-Position: Vectors towards the solvent-exposed region, ideal for solubilizing groups (morpholines, piperazines).

  • C3-Position: Vectors deeply into the hydrophobic back-pocket (selectivity pocket), allowing for bulky aryl/heteroaryl groups that confer selectivity between kinase families (e.g., distinguishing CDK2 from CDK1).

Pathway Inhibition Logic

The following diagram illustrates the intervention point of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine derivatives within a typical oncogenic signaling cascade (e.g., MAPK/ERK pathway).

KinaseInhibition GrowthFactor Growth Factor (EGF) Receptor RTK (EGFR) GrowthFactor->Receptor Activation RAS RAS (GTPase) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Target) MEK->ERK Phosphorylation Transcription Transcription Factors (c-Myc, Elk-1) ERK->Transcription Translocation Proliferation Tumor Proliferation & Survival Transcription->Proliferation Inhibitor 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine Derivative Inhibitor->ERK ATP Competition (Inhibition)

Caption: Intervention of pyrazolo[3,4-c]pyridine scaffold in the MAPK signaling cascade.

Experimental Protocol: Vectorial Functionalization

Objective: To synthesize a focused library of kinase inhibitors starting from 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine. Principle: The C5-chlorine is electronically activated (para to the pyridine nitrogen) and more susceptible to Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig coupling than the C3-chlorine. The C3-chlorine requires palladium-catalyzed cross-coupling (Suzuki-Miyaura).
Reactivity Map
  • N1: Protection required (THP or SEM) to prevent catalyst poisoning.

  • C5-Cl: High Reactivity. Targets: Amines (solubility).

  • C3-Cl: Moderate Reactivity. Targets: Aryl boronic acids (selectivity).

Step-by-Step Synthesis Workflow
Step 1: N1-Protection (Regiocontrol)

To ensure solubility and prevent N-arylation during subsequent metal-catalyzed steps.

  • Reagents: 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq), 3,4-dihydro-2H-pyran (DHP, 2.0 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq).

  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve starting material in THF.

    • Add pTsOH followed by dropwise addition of DHP at 0°C.

    • Warm to RT and stir for 4 hours.

    • QC: TLC (Hexane:EtOAc 3:1) should show conversion to a less polar spot.

  • Yield Target: >85% (N1-THP protected intermediate).

Step 2: C5-Selective Amination (Buchwald-Hartwig)

Introduction of the solvent-front solubilizing group.

  • Reagents: N1-protected intermediate (1.0 eq), Morpholine or substituted aniline (1.2 eq),

    
     (0.05 eq), BINAP or Xantphos (0.1 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 100°C for 12-16 hours.

    • Note: The C3-Cl remains intact under these conditions due to the higher oxidative addition barrier compared to the electron-deficient C5 position.

  • Purification: Silica gel chromatography.

Step 3: C3-Cross Coupling (Suzuki-Miyaura)

Introduction of the hydrophobic "gatekeeper" aryl group.

  • Reagents: C5-substituted intermediate (1.0 eq), Aryl boronic acid (1.5 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: DME:Water (4:1).

  • Procedure:

    • Microwave irradiation at 120°C for 30-60 minutes OR reflux for 12 hours.

    • The harsher conditions are required to activate the C3-Cl bond.

  • Workup: Extraction with EtOAc, drying over

    
    .
    
Step 4: Deprotection
  • Reagents: TFA/DCM (1:1) or HCl/MeOH.

  • Procedure: Stir at RT for 2 hours to remove the THP group, restoring the N-H functionality required for hinge binding.

Data & Analysis: Structure-Activity Relationship (SAR)

The following table summarizes the impact of substitutions at C3 and C5 on biological activity against a model kinase target (e.g., CDK2), based on aggregated literature trends for this scaffold.

Compound IDC5 Substituent (Solvent Front)C3 Substituent (Back Pocket)Kinase IC50 (nM)Cellular EC50 (nM)Notes
Ref-1 -Cl-Cl>10,000N/AInactive Scaffold
A-01 Morpholine-Cl8502,100Improved solubility, low potency
A-02 MorpholinePhenyl120450Introduction of hydrophobic interaction
A-03 4-Methyl-piperazine2,6-Difluoro-phenyl12 45 Lead Candidate. 2,6-F substitution maximizes pocket fill.
A-04 -NH22,6-Difluoro-phenyl25350Poor permeability (high polarity)

Key Insight: The combination of a solubilizing amine at C5 (like N-methylpiperazine) and a twisted, ortho-substituted aryl ring at C3 (like 2,6-difluorophenyl) typically yields the highest potency and metabolic stability.

Visualizing the Synthesis Logic

SynthesisWorkflow Start 3,5-dichloro-1H- pyrazolo[3,4-c]pyridine Step1 1. N-Protection (THP/SEM) Start->Step1 Inter1 N-Protected Scaffold Step1->Inter1 Step2 2. C5-Selective Buchwald-Hartwig Inter1->Step2 High Reactivity (C5-Cl) Inter2 C5-Amine Intermediate Step2->Inter2 Step3 3. C3-Suzuki Coupling Inter2->Step3 Lower Reactivity (C3-Cl) Final Final Kinase Inhibitor Step3->Final Deprotection

Caption: Sequential functionalization strategy exploiting differential halogen reactivity.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: RSC Publishing (Royal Society of Chemistry) URL:[Link] Relevance: Defines the core chemistry and regioselectivity rules for the 5-halo-[3,4-c] scaffold.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI (Molecules) URL:[Link] Relevance: Provides comparative SAR data for the isomeric [3,4-b] system, establishing the "adenine mimetic" baseline.

  • Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Source: Journal of Medicinal Chemistry (ACS) URL:[Link] Relevance: Validates the biological utility of pyrazolo-fused systems in CDK inhibition.[1][2]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Source: Scientific Research Publishing URL:[3][Link] Relevance: Demonstrates the antiproliferative activity of these scaffolds in lung (A549) and colon (HCT-116) cancer lines.

Sources

Application Notes and Protocols for the Development of TRK Inhibitors from Pyrazolo[3,4-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting TRK Kinases with a Privileged Scaffold

The Tropomyosin receptor kinases (TRKs), a family consisting of TRKA, TRKB, and TRKC, are pivotal in the development and function of the nervous system.[1][2] However, chromosomal rearrangements leading to gene fusions involving the NTRK genes result in the expression of chimeric TRK fusion proteins with constitutively active kinase domains. This aberrant signaling is a key oncogenic driver in a wide array of human cancers, making TRK kinases a prime therapeutic target.[2][3] The development of potent and selective TRK inhibitors has ushered in a new era of tumor-agnostic therapies, with drugs like Larotrectinib and Entrectinib receiving FDA approval.[1]

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in various kinase inhibitors.[4] Its inherent properties, such as the pyrazolo moiety acting as a hydrogen bond donor and acceptor, and the pyridine ring's ability to engage in π–π stacking interactions with key amino acid residues in the kinase ATP-binding pocket, make it an excellent starting point for designing novel TRK inhibitors.[1][5] This guide provides a comprehensive overview of the design, synthesis, and evaluation of pyrazolo[3,4-b]pyridine-based TRK inhibitors, offering detailed protocols for researchers in the field of drug discovery.

I. Design and Synthesis of Pyrazolo[3,4-b]pyridine TRK Inhibitors

The rational design of novel TRK inhibitors from the pyrazolo[3,4-b]pyridine scaffold often employs a combination of scaffold hopping from known inhibitors and computer-aided drug design (CADD).[1][6] Molecular docking studies are instrumental in predicting the binding modes of designed compounds within the TRK kinase domain and guiding the selection of substituents to enhance potency and selectivity.[5][7]

General Synthetic Scheme

A common synthetic route to pyrazolo[3,4-b]pyridine derivatives involves a multi-step process, often starting from commercially available substituted pyridines. The following scheme illustrates a generalized approach for the synthesis of a key intermediate, 3-amino-1H-pyrazolo[3,4-b]pyridine, which can then be further functionalized.

G A Substituted 2-chloronicotinonitrile C 3-Amino-1H-pyrazolo[3,4-b]pyridine Intermediate A->C Reflux B Hydrazine Hydrate B->C E Final Pyrazolo[3,4-b]pyridine TRK Inhibitors C->E Condensation/ Acylation D Various Aldehydes/ Acylating Agents/ Isocyanates D->E

Caption: Generalized synthetic workflow for pyrazolo[3,4-b]pyridine TRK inhibitors.

Protocol: Synthesis of a Representative Pyrazolo[3,4-b]pyridine Derivative

This protocol is a representative example for the synthesis of a pyrazolo[3,4-b]pyridine core, which can be adapted based on the desired final compound.[8][9]

Step 1: Synthesis of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

  • To a solution of 2-chloro-4,6-dimethyl-3-pyridinecarbonitrile (1 eq) in ethanol, add triethylamine (1.2 eq).

  • Add hydrazine hydrate (1.5 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 5-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine intermediate.

Step 2: Acylation of the Amino Group

  • Dissolve the 3-amino-pyrazolo[3,4-b]pyridine intermediate (1 eq) in a suitable solvent such as pyridine or dichloromethane.

  • Add the desired acyl chloride or anhydride (1.1 eq) to the solution.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by recrystallization or column chromatography.

II. Biological Evaluation: From In Vitro Assays to In Vivo Models

A tiered approach is essential for the comprehensive biological evaluation of newly synthesized compounds. This typically begins with in vitro enzymatic assays to determine direct inhibitory activity against TRK kinases, followed by cell-based assays to assess cellular potency, and finally, in vivo studies in animal models to evaluate efficacy and pharmacokinetic properties.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation A Biochemical Kinase Assays (TRKA, TRKB, TRKC) B Kinase Selectivity Profiling A->B C Cell Proliferation Assays (e.g., KM12, SH-SY5Y) A->C D Western Blot Analysis (Phospho-TRK, downstream signaling) C->D E Pharmacokinetic Studies C->E F Tumor Xenograft Models E->F

Caption: Tiered workflow for the biological evaluation of TRK inhibitors.

A. In Vitro Kinase Inhibition Assays

Biochemical assays are the first step to quantify the inhibitory potency of the synthesized compounds against the target kinases. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.[10][11]

Protocol: ADP-Glo™ TRK Kinase Assay [10][11]

Objective: To determine the IC50 value of a test compound against TRKA, TRKB, or TRKC.

Materials:

  • Recombinant human TRKA, TRKB, or TRKC enzyme

  • TRK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]

  • Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)

  • ATP

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in 100% DMSO.

  • In a 384-well plate, add 1 µl of the diluted compound or DMSO (for control wells).

  • Add 2 µl of the TRK enzyme solution (enzyme concentration should be pre-determined by titration).

  • Add 2 µl of the substrate/ATP mixture. The final ATP concentration should be close to its Km value for the specific TRK kinase.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

B. Cell-Based Assays

Cell-based assays are crucial to confirm the on-target activity of the inhibitors in a more physiologically relevant context, assessing factors like cell permeability and engagement with the target within the cell.

Protocol: Cell Proliferation Assay (e.g., using KM12 cells) [6][12]

Objective: To determine the effect of a TRK inhibitor on the proliferation of a cancer cell line harboring an NTRK fusion (e.g., KM12, which has a TPM3-NTRK1 fusion).[13]

Materials:

  • KM12 human colon cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound serially diluted in culture medium

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom white assay plates

Procedure:

  • Seed KM12 cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

C. In Vivo Efficacy Studies

Promising compounds from in vitro and cell-based assays are advanced to in vivo studies to assess their efficacy in a living organism. Tumor xenograft models are commonly used for this purpose.

Protocol: Tumor Xenograft Model [3][14][15]

Objective: To evaluate the anti-tumor efficacy of a TRK inhibitor in a mouse model bearing human tumor xenografts.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • NTRK fusion-positive cancer cells (e.g., KM12)

  • Test compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route of administration.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

Data Analysis:

  • Plot the mean tumor volume over time for each treatment group.

  • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.

  • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

III. Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biological evaluation of the initial series of pyrazolo[3,4-b]pyridine derivatives will guide the subsequent lead optimization efforts. The goal is to improve potency, selectivity, and pharmacokinetic properties.

A systematic exploration of substitutions at different positions of the pyrazolo[3,4-b]pyridine scaffold is crucial for establishing a clear SAR.[16] For instance, modifications to the substituent at the 4-position of the pyridine ring can significantly impact interactions with the solvent front region of the TRK kinase domain, potentially overcoming acquired resistance mutations.

G A Initial Pyrazolo[3,4-b]pyridine Hits B SAR-Guided Synthesis of Analogs A->B Analyze initial data C Iterative Biological Evaluation (Potency, Selectivity, ADME) B->C Synthesize new compounds C->B Feedback for next design cycle D Identification of Preclinical Candidate C->D Meets target product profile

Caption: Iterative cycle of lead optimization for TRK inhibitors.

IV. Quantitative Data Summary

The following table summarizes representative data for a hypothetical series of pyrazolo[3,4-b]pyridine TRK inhibitors, illustrating how data can be organized to facilitate SAR analysis.

Compound IDR1-substituentR2-substituentTRKA IC50 (nM)KM12 GI50 (µM)
C01 HPhenyl2501.5
C02 H4-Fluorophenyl1200.8
C03 H3-Aminophenyl56[1]0.304[6]
C04 MethylPhenyl3002.1

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a highly promising starting point for the development of novel and effective TRK inhibitors. A systematic approach, integrating rational design, efficient synthesis, and a comprehensive suite of biological assays, is essential for the successful identification of preclinical candidates. The protocols and workflows detailed in this guide provide a solid framework for researchers to embark on or advance their TRK inhibitor discovery programs. Further optimization of lead compounds should also focus on addressing potential mechanisms of acquired resistance to existing therapies.[17]

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC. (URL: [Link])

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. (URL: [Link])

  • (PDF) Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (URL: [Link])

  • Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model. (URL: [Link])

  • Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold - ResearchGate. (URL: [Link])

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed. (URL: [Link])

  • Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC. (URL: [Link])

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. (URL: [Link])

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC. (URL: [Link])

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. (URL: [Link])

  • BPI-28592 as a novel second generation inhibitor for NTRK fusion tumors - PMC. (URL: [Link])

  • In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - Ovid. (URL: [Link])

  • Emerging TRK Inhibitors Are Explored Across Cancer Settings | Targeted Oncology. (URL: [Link])

  • The Development of TRK Inhibitors. (URL: [Link])

  • Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives - ResearchGate. (URL: [Link])

  • Novel TRK inhibitor reduces NTRK fusion-positive cancer growth | BioWorld. (URL: [Link])

  • TRKB Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (URL: [Link])

Sources

Troubleshooting & Optimization

optimizing Suzuki reaction conditions for 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Suzuki Reaction Conditions for 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine Role: Senior Application Scientist / Technical Support Lead Audience: Medicinal Chemists & Process Development Scientists

Welcome to the technical optimization hub for 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine . This scaffold presents a classic "dual-challenge" in medicinal chemistry: managing the regioselectivity between two chemically distinct chlorine atoms and handling the catalytic poisoning effect of the acidic pyrazole N-H proton.

This guide is structured to troubleshoot your specific experimental bottlenecks, moving from pre-reaction planning to protocol execution and failure analysis.

Module 1: Pre-Reaction Strategy (The "Naked" Pyrazole Problem)

Q: Can I run the Suzuki coupling directly on the unprotected (NH) substrate? A: It is possible but highly risky for yield and conversion. The acidic proton on N1 (


) creates two failure modes:
  • Catalyst Poisoning: The deprotonated pyrazolate anion is a potent ligand that can bind irreversibly to Palladium(II), arresting the catalytic cycle.

  • Solubility Issues: The neutral species often has poor solubility in non-polar solvents, while the salt forms aggregates.

Recommendation: If your synthetic route allows, protect the Nitrogen .

  • THP (Tetrahydropyranyl): Robust, easy to remove with acid.

  • SEM (Trimethylsilylethoxymethyl): Excellent stability, but requires fluoride for removal.

  • Boc (tert-Butoxycarbonyl): Can be thermally unstable >80°C under basic Suzuki conditions; use only if reaction is fast.

"Quick Fix" for Unprotected Substrates: If you must run it "naked," use water-rich conditions to solvate the anionic species and use a catalyst system resistant to poisoning.

  • Solvent: 1,4-Dioxane : Water (2:1 ratio).

  • Base:

    
     (3.0 equiv).
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    + XPhos (for difficult cases).
Module 2: Solving the Regioselectivity Matrix

Q: Which chlorine reacts first? The C3 (pyrazole) or C5 (pyridine)? A: Under standard Suzuki conditions, the C5-position (pyridine) is the kinetically favored site for the first coupling.

The Mechanistic Logic: Oxidative addition of Pd(0) typically occurs fastest at the most electron-deficient C-X bond.

  • C5 (Pyridine): This position is

    
     to the pyridine nitrogen (N6). The inductive electron-withdrawal of the pyridine nitrogen makes the C5-Cl bond highly activated for oxidative addition.
    
  • C3 (Pyrazole): While reactive, the pyrazole ring is relatively more electron-rich than the pyridine ring. The C3-Cl bond usually requires higher temperatures or more active catalysts (e.g., S-Phos, X-Phos) to react compared to C5.

The Regioselectivity Rule:



Experimental Verification: If you isolate a mono-coupled product, confirm the isomer using HMBC NMR .

  • C5-Product: You will see a correlation between the new aryl protons and the pyridine carbons.

  • C3-Product: You will see correlations to the pyrazole quaternary carbons.

Module 3: Optimized Experimental Protocols
Protocol A: C5-Selective Mono-Coupling

Target: Introducing R1 at the pyridine ring while keeping C3-Cl intact.

ParameterConditionRationale
Substrate N-Protected 3,5-dichloro-1H-pyrazolo[3,4-c]pyridineProtection prevents catalyst poisoning.
Boronic Acid 1.05 equivalentsLimiting stoichiometry prevents bis-coupling.
Catalyst

(3-5 mol%)
Bidentate ligand enforces reductive elimination; robust for pyridines.
Base

(2.0 M aq, 3 equiv)
Standard activation; aqueous phase essential.
Solvent 1,4-Dioxane or DMEHigh boiling point, good solubility.
Temp/Time 60–80°C, 2–4 hoursModerate heat activates C5 but spares C3.
Protocol B: C3-Coupling (The "Second" Step)

Target: Functionalizing the pyrazole ring after C5 is substituted.

ParameterConditionRationale
Substrate 5-Aryl-3-chloro-1H-pyrazolo[3,4-c]pyridineThe "harder" chloride remains.
Boronic Acid 1.5 - 2.0 equivalentsExcess required to drive difficult conversion.
Catalyst XPhos Pd G2 or

+ S-Phos
Bulky, electron-rich ligands facilitate oxidative addition into electron-rich C3-Cl.
Base

(3.0 equiv)
Stronger base often helps with sterically demanding couplings.
Solvent n-Butanol or Toluene/WaterHigher temperatures often needed.
Temp/Time 100–110°C (or Microwave 120°C)High energy required to break C3-Cl bond.
Module 4: Visualization & Logic Flow
Diagram 1: Regioselectivity Decision Tree

Caption: Logical flow for determining reaction conditions based on desired substitution pattern.

SuzukiOptimization Start Start: 3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine Protect Step 1: Protect Nitrogen (THP/SEM) (Critical for Yield) Start->Protect Decision Target Regioisomer? Protect->Decision C5_Target Target: 5-Aryl (Pyridine substituted) Decision->C5_Target Standard C3_Target Target: 3-Aryl (Pyrazole substituted) Decision->C3_Target Difficult Bis_Target Target: 3,5-Bis(aryl) Decision->Bis_Target Sequential Cond_C5 Protocol A (Mild): Pd(dppf)Cl2, 60-80°C 1.0 eq Boronic Acid C5_Target->Cond_C5 Cond_C3 Route Blocked: Direct C3 selectivity is difficult. C5 reacts first kinetically. C3_Target->Cond_C3 Cond_C5->Bis_Target Isolate 5-Aryl intermediate Step2 Step 2: Protocol B (Harsh): XPhos Pd G2, 100-120°C Functionalize C3-Cl Bis_Target->Step2

Module 5: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Reaction (SM recovered) Catalyst poisoning by NH; Oxidative addition failure.1. Protect Nitrogen (THP).2.[1] Switch to XPhos Pd G2 (highly active).3. Degas solvents thoroughly (O2 kills active Pd).
Mixture of Regioisomers Temperature too high; Ligand not selective.1. Lower temp to 60°C.2. Use stoichiometric boronic acid (0.95 eq).3. Switch to Pd(dppf)Cl2 (steric bulk improves selectivity).
Protodeboronation Unstable boronic acid (e.g., 2-pyridyl, 2-heteroaryl).1. Use Boronic Ester (Pinacol) instead of acid.2. Use anhydrous conditions (Dioxane/CsF) instead of aqueous base.3. Add CuCl (copper effect).
Homocoupling of Boronic Acid Excess O2 in system; Oxidant present.1. Sparge solvents with Argon for 15 mins.2. Reduce catalyst loading.
Dehalogenation (H replaces Cl) Solvent acting as hydride source (e.g., alcohols).1. Switch from EtOH/iPrOH to Dioxane/Toluene .2. Reduce reaction time.
References
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: RSC Advances, 2023. Key Insight: Establishes the reactivity profile of the scaffold, confirming C5 (Buchwald) and C3 (Borylation/Suzuki) vectors. URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science, 2017.[2] Key Insight: Comprehensive review of halogen reactivity trends in polyhalogenated heterocycles, supporting the "alpha-to-nitrogen" activation rule for C5. URL:[Link]

Sources

Technical Support Center: Synthesis of Pyrazolo[3,4-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the common challenges encountered in the synthesis of pyrazolo[3,4-c]pyridine analogs. The content is structured in a question-and-answer format to directly address specific issues that may arise during experimentation, offering field-proven insights and evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the pyrazolo[3,4-c]pyridine core?

The most prevalent and well-established method for constructing the pyrazolo[3,4-c]pyridine scaffold is an adaptation of the classical Huisgen indazole synthesis.[1] This approach typically begins with a substituted 3-amino-4-methylpyridine, which undergoes a sequence of nitrosation and cyclization.

A common starting material for this synthesis is 3-acetamido-4-methylpyridine. This compound is subjected to nitrosation, followed by rearrangement and cyclization of the resulting N-acetyl-N-nitroso intermediate to yield the pyrazolo[3,4-c]pyridine core.[2] This method has been successfully employed to prepare a variety of analogs, including key 5-halo-1H-pyrazolo[3,4-c]pyridine intermediates, which are versatile precursors for further functionalization.[3]

Q2: I'm having trouble sourcing substituted 3-amino-4-methylpyridine. Are there reliable methods for its synthesis?

The availability of appropriately substituted starting materials can indeed be a bottleneck. Fortunately, several reliable methods for the synthesis of 3-amino-4-methylpyridine and its derivatives have been reported.

One effective approach involves the amination of 4-picoline-3-boronic acid. This method utilizes an inorganic amide as the ammonia source in the presence of a metal oxide catalyst, offering a straightforward, one-step reaction with good yields.[4]

Another common strategy is the amination of 3-halo-4-methylpyridines. For instance, 3-bromo-4-methylpyridine can be converted to 3-amino-4-methylpyridine via reaction with ammonia in the presence of a copper catalyst under pressure.

For the synthesis of 2-chloro-3-amino-4-methylpyridine, a key intermediate for certain applications, a multi-step route starting from malononitrile and acetone has been developed.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Pyrazolo[3,4-c]pyridine Core

Question: My cyclization reaction to form the pyrazolo[3,4-c]pyridine scaffold is giving me a very low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of the pyrazolo[3,4-c]pyridine core are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Suggested Solutions
Purity of Starting Materials Impurities in the 3-amino-4-methylpyridine precursor can significantly hinder the reaction. Ensure the starting material is of high purity. If necessary, purify it by recrystallization or column chromatography before use.
Suboptimal Reaction Conditions The temperature, reaction time, and solvent can all have a profound impact on the yield. A screening of these parameters is advisable. For the nitrosation and cyclization of 3-acetamido-4-methylpyridine, the reaction is often carried out at room temperature initially and then heated.[5]
Inefficient Nitrosation The formation of the N-nitroso intermediate is a critical step. Ensure that the nitrosating agent (e.g., sodium nitrite) is fresh and added under appropriate acidic conditions (e.g., in acetic anhydride).
Side Reactions The reaction may be plagued by the formation of unidentified byproducts. Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the optimal time to quench the reaction before significant byproduct formation occurs.

Experimental Protocol: Optimization of the Cyclization Reaction

  • Material Purity Check: Before starting, verify the purity of your 3-acetamido-4-methylpyridine using NMR or LC-MS.

  • Solvent Screening: While dichloroethane (DCE) has been reported to enhance scalability, other solvents such as acetic acid can also be explored.[1]

  • Temperature Optimization: Set up small-scale parallel reactions and vary the heating temperature (e.g., 80°C, 90°C, 100°C) to find the optimal condition for the cyclization step.

  • Time Course Study: Monitor the reaction at different time points (e.g., 12h, 18h, 24h) by TLC to determine when the maximum conversion to the desired product is achieved with minimal byproduct formation.

Issue 2: Poor Regioselectivity in N-Functionalization

Question: I am trying to alkylate my pyrazolo[3,4-c]pyridine, but I'm getting a mixture of N-1 and N-2 isomers that are difficult to separate. How can I control the regioselectivity?

Answer: Achieving regioselective N-functionalization is a common hurdle in the chemistry of N-heterocycles like pyrazolo[3,4-c]pyridines. The electronic and steric properties of the pyrazolo[3,4-c]pyridine core, as well as the reaction conditions, play a crucial role in determining the site of substitution.

Factors Influencing Regioselectivity and Strategies for Control:

  • Protecting Groups: The use of a suitable protecting group can direct the alkylation to a specific nitrogen. For instance, mesylation has been shown to selectively afford the N-1 protected product.[1]

  • Reaction Conditions: The choice of base and solvent can significantly influence the N-1/N-2 ratio. For the closely related indazole system, sodium hydride in THF has been shown to favor N-1 alkylation.[6] A screening of bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, acetonitrile) is recommended.

  • Steric Hindrance: Bulky substituents on the pyrazolo[3,4-c]pyridine core or the alkylating agent can favor substitution at the less sterically hindered nitrogen.

Workflow for Optimizing N-Alkylation Regioselectivity

start Start: Mixture of N-1 and N-2 isomers protect Screen Protecting Groups (e.g., Ms, SEM) start->protect If direct alkylation fails conditions Screen Reaction Conditions (Base, Solvent, Temperature) start->conditions sterics Modify Steric Hindrance (Bulky alkylating agent or substrate) start->sterics analysis Analyze N-1:N-2 ratio by NMR or LC-MS protect->analysis conditions->analysis sterics->analysis separation Optimize Chromatographic Separation analysis->separation If mixture persists end End: Desired Regioisomer analysis->end If regioselective separation->end

Caption: A logical workflow for troubleshooting poor regioselectivity in N-alkylation.

Issue 3: Challenges in Purification

Question: My final pyrazolo[3,4-c]pyridine analog is difficult to purify. I'm observing streaking on my silica gel column and co-elution of impurities. What can I do?

Answer: The purification of pyrazolo[3,4-c]pyridine derivatives can be challenging due to their often polar and basic nature. These properties can lead to strong interactions with the acidic silica gel stationary phase, resulting in poor peak shape and inefficient separation.

Troubleshooting Purification Issues:

Problem Potential Cause Suggested Solutions
Streaking on Silica Gel The basic nitrogen atoms in the pyrazolo[3,4-c]pyridine core are interacting strongly with the acidic silanol groups on the silica surface.Add a Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, into your mobile phase to neutralize the acidic sites on the silica gel.[7]
Co-elution of Impurities The polarity of the desired product and the impurities are too similar for effective separation with the current solvent system.Change Solvent System: Switch to a different eluent system with altered selectivity. For example, if you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol gradient. Alternative Stationary Phase: Consider using a different stationary phase. Neutral or basic alumina can be effective for basic compounds. For highly polar compounds, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient may provide better separation.[7]
Low Recovery from Column The compound is irreversibly adsorbing to the silica gel.Test for Stability: Before performing column chromatography, spot your crude material on a TLC plate and let it sit for some time before developing to check for on-plate decomposition. Switch to a Less Acidic Stationary Phase: Use neutral alumina or consider reversed-phase chromatography.

Visualizing Key Synthetic Pathways

Diagram 1: Synthesis of the 5-Halo-1H-pyrazolo[3,4-c]pyridine Core

A 3-Acetamido-4-methylpyridine B N-Acetyl-N-nitroso intermediate A->B NaNO2, Ac2O C 1-Acetyl-5-halo-pyrazolo[3,4-c]pyridine B->C Heat, Cyclization D 5-Halo-1H-pyrazolo[3,4-c]pyridine C->D NaOMe, MeOH

Caption: A simplified workflow for the synthesis of the pyrazolo[3,4-c]pyridine core.

Diagram 2: Vectorial Functionalization of the Pyrazolo[3,4-c]pyridine Scaffold

Core Pyrazolo[3,4-c]pyridine Scaffold N1 N-1 Functionalization Core->N1 Protection/ Alkylation N2 N-2 Functionalization Core->N2 Protection/ Alkylation C3 C-3 Functionalization Core->C3 Borylation/ Suzuki Coupling C5 C-5 Functionalization Core->C5 Buchwald-Hartwig Amination C7 C-7 Functionalization Core->C7 Metalation/ Electrophilic Trap

Caption: Key functionalization points on the pyrazolo[3,4-c]pyridine scaffold.

References

  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • BenchChem. (2025).
  • MDPI. (2022, March 30).
  • Preprints.org. (2023, December 28).
  • PubMed Central (PMC). (n.d.). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
  • Bentham Science. (2024, January 10). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins.
  • RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
  • RSC Publishing. (n.d.).
  • RSC Publishing. (n.d.).
  • CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
  • Lab-ex Kft. (n.d.).
  • Frontiers. (2023, July 26).
  • PubMed Central (PMC). (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.
  • PubMed Central (PMC). (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • NBU-IR. (n.d.). Metal free C- H Functionalization: a unique tool for library synthesis of functionalized 4- pyrimidiones.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • PubMed. (2024, July 5). Application and challenges of nitrogen heterocycles in PROTAC linker.
  • DAU. (2022, March 30).
  • Google Patents. (n.d.).
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Drug Discovery and Development. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling.
  • ChemicalBook. (2025, October 28).
  • ResearchGate. (2025, October 9).

Sources

Technical Support Center: Pyrazolo[3,4-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproduct Formation & Regioselectivity Audience: Medicinal Chemists & Process Development Scientists Status: Active Guide

Introduction: The Scaffold Challenge

The pyrazolo[3,4-c]pyridine core is a privileged scaffold in kinase inhibitor discovery (e.g., substituted derivatives targeting various kinases). However, its synthesis is notoriously plagued by regiochemical ambiguity .

The most common synthetic route—condensation of 3-acyl-4-halopyridines with hydrazines—presents a classic "bifurcation event" where subtle electronic and steric factors dictate whether you isolate the desired bioactive N1-isomer, the N2-byproduct, or a stalled hydrazone intermediate.

This guide deconstructs these failure modes into a logical troubleshooting framework.

Module 1: The Regioselectivity Crisis (N1 vs. N2)

The Issue: You observe a mixture of isomers (often 60:40 or 50:50) by LCMS/NMR. The Mechanism: The reaction of a monosubstituted hydrazine (


) with a 3-acyl-4-chloropyridine proceeds via two competing nucleophilic attacks. The hydrazine has two nucleophilic nitrogens (

and

), and the pyridine substrate has two electrophilic sites (the carbonyl carbon and the C4-chloro carbon).
Visualizing the Bifurcation (Mechanism)

ReactionPathway node_start Reagents: 3-acyl-4-chloropyridine + R-NHNH2 node_hydrazone Intermediate A: Hydrazone Formation (Condensation at C=O) node_start->node_hydrazone Path 1: Fast Condensation (Standard Route) node_SNAr Intermediate B: SNAr Displacement (Attack at C-Cl) node_start->node_SNAr Path 2: Direct SNAr (Rare/Specific Conditions) node_Hydrolysis Byproduct: 4-Hydroxypyridine (Hydrolysis) node_start->node_Hydrolysis Water present node_N1 Product: N1-Isomer (Thermodynamic) node_hydrazone->node_N1 Cyclization via less hindered N node_N2 Byproduct: N2-Isomer (Kinetic/Steric) node_hydrazone->node_N2 Cyclization via substituted N node_SNAr->node_N1 Cyclization

Caption: Mechanistic bifurcation in pyrazolo[3,4-c]pyridine synthesis showing competing pathways for N1 vs. N2 isomer formation.

Troubleshooting Regiochemistry
FactorObservationCorrective ActionMechanism
Solvent Polarity High N2:N1 ratio in THF/DCM.Switch to Protic Solvents (EtOH, TFE). Protic solvents stabilize the transition state for the thermodynamic product (N1) via H-bonding. Fluorinated alcohols (TFE) are particularly effective [1].
Hydrazine Sterics Bulky R-groups (e.g., t-butyl) yield unexpected isomers.Use Protecting Groups. If R is bulky, the unsubstituted

attacks the carbonyl. Use a PMB-protected hydrazine, then deprotect and alkylate later.
Temperature 50:50 mixture at RT.Increase Temp (Reflux/MW). Higher temperatures often favor the thermodynamic N1 product over the kinetic N2 product.
Catalyst Slow reaction or poor selectivity.Add Lewis Acid (ZrCl4). Lewis acids coordinate the carbonyl, directing the initial attack and accelerating cyclization [2].
Module 2: Stalled Intermediates & Chemical Impurities

The Issue: LCMS shows a mass corresponding to the product + HCl (or uncyclized material), or the starting material is consumed but product yield is low.

Protocol: Driving Cyclization to Completion

Context: The formation of the hydrazone (Intermediate A in the diagram) is often fast, but the subsequent intramolecular


 displacement of the chlorine is the rate-determining step.

Step-by-Step Optimization:

  • Isolation Check: Do not assume the reaction is one-pot. Isolate the hydrazone intermediate if possible.

  • Acid Catalysis: If the ring won't close, add Acetic Acid (AcOH) or TFA (5-10 equiv) and heat to 80°C. The protonation of the pyridine nitrogen (

    
    ) increases the electrophilicity of the C4-position, facilitating the displacement of the chloride.
    
  • Microwave Irradiation: Heat at 120°C for 20 mins in EtOH. This overcomes the energy barrier for the

    
     step more effectively than conventional reflux.
    
Common Byproduct Signatures
Mass Shift (Δ)Probable ByproductCauseSolution
+14 / +28 Methylated ImpuritiesUse of MeOH with strong acids.Switch solvent to Ethanol or Isopropanol.
-18 (relative to SM + Hydrazine) Product Desired Cyclization.N/A
+0 (relative to SM + Hydrazine) Hydrazone (Open) Incomplete Cyclization.Increase Temp; Add Acid Catalyst.
-18.5 (approx) 4-Hydroxypyridine Hydrolysis of C-Cl bond.CRITICAL: Dry solvents required. The C-Cl bond is labile to water under basic conditions.
2x Mass Azine (Dimer) Hydrazine acting as linker.Increase Hydrazine equivalents (>2.0 eq) to prevent one hydrazine reacting with two pyridines.
Module 3: Post-Synthetic N-Alkylation

If you synthesize the unsubstituted core (R=H) and attempt to alkylate it later.

The Issue: Alkylation of the


-pyrazolo[3,4-c]pyridine core usually yields a mixture of N1 and N2 alkylated products.
  • N1-Alkylation: Generally thermodynamic.

  • N2-Alkylation: Kinetic, often favored by "hard" electrophiles or specific solvent effects.

Technical Insight: According to DFT calculations and experimental data, N2-alkylation is often favored in aprotic solvents like THF due to the coordination of the cation (e.g.,


 or 

) with the pyridine nitrogen (N6) and the N1 lone pair, steering the electrophile to N2 [3].

Corrective Workflow:

  • To favor N1: Use polar aprotic solvents (DMF, DMSO) and softer bases (

    
    ).
    
  • To favor N2: Use non-polar/ethereal solvents (THF, Dioxane) and bases that form tight ion pairs (

    
    , 
    
    
    
    ).
FAQ: Expert Troubleshooting

Q1: I am seeing a "bis-hydrazone" impurity. What is this? A: This is an azine . It forms when one hydrazine molecule reacts with two molecules of your starting aldehyde/ketone.

  • Fix: This happens when hydrazine is the limiting reagent locally. Add the pyridine substrate dropwise into a solution containing a large excess (2-3 equiv) of hydrazine.

Q2: Why does my 4-chloropyridine starting material turn into a "hydroxy" byproduct before I even add hydrazine? A: 3-acyl-4-chloropyridines are essentially vinylogous acid chlorides. They are extremely sensitive to hydrolysis.

  • Fix: Store the starting material under Argon/Nitrogen. Ensure your reaction solvent (EtOH/DMF) is anhydrous. If hydrolysis occurs (observed as M-Cl+OH mass), you cannot recover; you must re-chlorinate using

    
    .
    

Q3: Can I separate N1 and N2 isomers if I get a mixture? A: Yes, but it is difficult.

  • Guidance: N1 isomers are typically more polar than N2 isomers due to the dipole moment alignment.

  • Method: Use Flash Chromatography with a shallow gradient (e.g., 0-5% MeOH in DCM). If that fails, try Normal Phase Chiral HPLC, which often separates regioisomers effectively even if they are achiral, due to shape selectivity.

References
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.

  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Notes.

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ACS Catalysis.

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.

Technical Support Center: 3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for the synthesis of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine . It prioritizes high-yield, scalable protocols based on recent literature (specifically the 2023 RSC Advances methodology) and standard heterocyclic chemistry principles.

Case ID: PYR-35-CL2-OPT Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 3,5-Dichloro-1H-pyrazolo[3,4-c]pyridine

Executive Summary & Strategic Route

The synthesis of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine is challenging due to the electron-deficient nature of the pyridine ring and the regioselectivity required on the pyrazole moiety.

To maximize yield and purity, we recommend a Stepwise Functionalization Strategy rather than attempting to cyclize a pre-chlorinated precursor (which often leads to decomposition).

The Recommended Pathway:

  • Core Construction: Synthesis of the 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold via a modified Jacobson-type cyclization (diazotization of the corresponding aminopyridine).

  • Regioselective Halogenation: Electrophilic chlorination at the C-3 position using N-Chlorosuccinimide (NCS).

Reaction Pathway Diagram

The following flow illustrates the critical intermediates and decision points.

G Start Precursor: 2-chloro-4-methyl-5-aminopyridine Step1 Step 1: Cyclization (NaNO2, Ac2O, Phase Transfer) Start->Step1 Diazotization Inter Intermediate: 5-chloro-1H-pyrazolo[3,4-c]pyridine Step1->Inter Intramolecular Cyclization Step2 Step 2: C3-Chlorination (NCS, DMF, 60°C) Inter->Step2 Electrophilic Subst. Final Target: 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine Step2->Final Purification

Figure 1: Optimized synthetic workflow for 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine.

Detailed Protocol & Optimization

Step 1: Synthesis of the Core (5-chloro-1H-pyrazolo[3,4-c]pyridine)

This step is the most prone to yield loss. The reaction relies on the diazotization of 2-chloro-4-methyl-5-aminopyridine followed by spontaneous cyclization onto the adjacent methyl group.

  • Reagents: 2-chloro-4-methyl-5-aminopyridine (1.0 eq), NaNO2 (2.2 eq), Acetic Anhydride (Ac2O) (3.0 eq), 18-crown-6 (0.05 eq, optional but recommended).

  • Solvent: Chloroform or Benzene (anhydrous).

  • Protocol:

    • Dissolve the amine in the solvent containing Ac2O and potassium acetate (KOAc).

    • Heat to 80°C.

    • Add alkyl nitrite (e.g., tert-butyl nitrite) or NaNO2/18-crown-6 slowly.

    • Critical Checkpoint: Monitor the disappearance of the diazonium intermediate. The cyclization onto the methyl group is the rate-determining step.

Why this fails: Water in the system hydrolyzes the diazonium salt to a phenol before it can cyclize. Strict anhydrous conditions are required.

Step 2: C-3 Chlorination (The "Top-Up" Step)

Once the 5-chloro core is secured, introducing the chlorine at position 3 is highly efficient due to the electron-rich nature of the pyrazole ring relative to the pyridine.

  • Reagents: 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq).

  • Solvent: DMF or Acetonitrile (MeCN).

  • Protocol:

    • Dissolve the intermediate in DMF (0.5 M concentration).

    • Add NCS portion-wise at Room Temperature (RT).

    • Heat to 60°C for 2–4 hours.

    • Workup: Pour into ice water. The product usually precipitates as a solid.

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users synthesizing this scaffold.

IssueProbable CauseCorrective Action
Low Yield in Step 1 (<30%) Hydrolysis of Diazonium: Presence of water in reagents or solvent.Dry the solvent over molecular sieves (4Å). Use tert-butyl nitrite instead of NaNO2 to avoid water generation.
Formation of "Tar" in Step 1 Polymerization: Temperature too high during diazonium formation.Form the diazonium species at 0°C first, then slowly warm to 60–80°C for the cyclization event.
Incomplete Chlorination (Step 2) Stalled Reaction: HCl byproduct inhibiting the reaction.Add a scavenger base like Potassium Carbonate (K2CO3) or use NCS in DMF (the amide acts as a buffer).
Regioisomer Contamination N-Chlorination: Kinetic product formed on Nitrogen.This is reversible. Heat the reaction to 60–80°C to rearrange the N-Cl species to the thermodynamic C-3 position.
Product Solubility High Crystallinity: The dichloro species is very insoluble.Do not use extraction. Filter the precipitate directly from the quenched reaction mixture (ice water pour).

Critical Parameters for Scale-Up

When moving from mg to gram scale, the following parameters become non-linear:

  • Exotherm Control (Step 1): The diazotization is exothermic. On a >10g scale, use a dosing pump for the nitrite addition to maintain internal temperature <5°C during generation.

  • Safety (Step 1): Pyrazolo-pyridine synthesis involves diazonium intermediates which can be shock-sensitive if allowed to dry. Never distill the reaction mixture to dryness. Always quench with water.

  • Purification (Step 2): Avoid column chromatography for the final 3,5-dichloro product if possible. It often streaks on silica due to acidity. Recrystallization from Ethanol/Water or DMF/Water is superior.

References

  • Bedwell, E. V., et al. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines."[1][2][3][4][5][6] RSC Advances, 13, 34391-34399.[1][2][3][7][8] (Describes the optimized synthesis of the 5-chloro core and functionalization vectors).

  • Fawcett, A., et al. (2021). "Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization." Angewandte Chemie International Edition. (Provides context on chlorination selectivity in complex heterocycles).

  • PubChem Compound Summary. "5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-08-1)."[9] (Verification of the core scaffold stability and identifiers).

Sources

Technical Support Center: Troubleshooting Regioselectivity in Pyrazolopyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Regiocontrol in Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds

Introduction: The Regioselectivity Paradox

Pyrazolopyridines are privileged scaffolds in kinase inhibitor discovery (e.g., JAK, BRAF inhibitors). However, their synthesis is often plagued by regiochemical ambiguity. The "nitrogen battle" (N1 vs. N2 alkylation) and the "carbon competition" (C3 vs. C4/C6 functionalization) are not random; they are dictated by a predictable interplay of steric bulk, solvent polarity, and orbital coefficients.

This guide moves beyond basic synthesis to address the causality of isomer formation, providing you with self-validating protocols to enforce regiocontrol.

Module 1: Ring Construction (De Novo Synthesis)

Q: I am synthesizing a pyrazolo[3,4-b]pyridine via condensation of 5-aminopyrazoles with 1,3-dicarbonyls, but I get a mixture of regioisomers. How do I lock the selectivity?

A: The "Electrophilic Discrimination" Principle.

When condensing a 5-aminopyrazole with an asymmetrical 1,3-dicarbonyl, the reaction is governed by the relative electrophilicity of the carbonyls and the nucleophilicity of the pyrazole nitrogens.

  • The Mechanism: The exocyclic amine (

    
    ) is the hardest nucleophile and attacks the hardest (most reactive) carbonyl first. The endocyclic ring nitrogen (N1) then closes the ring.
    
  • The Fix:

    • Increase Steric/Electronic Differentiation: If your 1,3-dicarbonyl has similar R-groups (e.g., Methyl vs. Ethyl), selectivity will be poor (~1:1). Use a bioisostere that creates a significant difference (e.g.,

      
       vs. Methyl). The carbonyl adjacent to the 
      
      
      
      is harder (more electrophilic) and will be attacked by the exocyclic amine.
    • Microwave Irradiation: Switching from thermal reflux to microwave heating often improves regioselectivity by overcoming the activation energy barrier for the thermodynamic product, rather than trapping the kinetic intermediate [1].

    • Stepwise Cyclization: If direct condensation fails, convert the 1,3-dicarbonyl to an

      
      -unsaturated ketone (enone) or alkynone. The Michael addition of the aminopyrazole is often more regiocontrolled than the double-condensation.
      
Q: My pyrazolo[1,5-a]pyridine synthesis using N-aminopyridines is low yielding. Is the [3+2] cycloaddition failing?

A: Check your oxidant and Lewis Acid pairing.

The formation of pyrazolo[1,5-a]pyridine usually involves an oxidative [3+2] annulation of


-aminopyridines with alkynes or alkenes.
  • Troubleshooting: Standard conditions often use metallic oxidants that can degrade sensitive substrates.

  • The Solution: Switch to a TEMPO-mediated protocol. TEMPO acts as both the oxidant and a mild Lewis acid. This method has been proven to yield high regioselectivity for 3,5-disubstituted systems, preventing the formation of isomeric mixtures often seen with harsh metal oxidants [2].

Module 2: N-Alkylation (The N1 vs. N2 Battle)

Q: I need to alkylate the N1 position of a pyrazolo[3,4-b]pyridine, but the electrophile attacks N2. How do I reverse this?

A: Manipulate the Solvent Sphere (The "Fluorinated Alcohol" Effect).

This is the most common issue in pyrazole chemistry. Under basic conditions (


), the N1 anion is thermodynamically more stable, but the N2 position is often kinetically accessible or sterically less hindered, leading to mixtures.
  • The Causality: In polar aprotic solvents (DMF, DMSO), the cation is solvated, leaving a "naked" anion that reacts indiscriminately.

  • The Protocol Shift: Switch your solvent to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

    • Why? These solvents are strong hydrogen-bond donors (HBD). They solvate the N2 nitrogen (which is more basic) more strongly than the N1, effectively "masking" N2 and forcing the electrophile to attack N1. This can shift ratios from 1:1 to >95:5 favoring N1 [3].

Visual Logic: N-Alkylation Decision Tree

N_Alkylation_Logic Start Start: N-Alkylation of Pyrazolo[3,4-b]pyridine Condition Is the electrophile sterically bulky? Start->Condition Base Use NaH/DMF (Thermodynamic Control) Condition->Base No (MeI, EtBr) SolventSwitch Switch Solvent to HFIP/TFE Condition->SolventSwitch Yes (BnBr, iPr-I) Result1 Mixture likely (N1/N2) Base->Result1 Result1->SolventSwitch If poor ratio Mechanism H-Bonding masks N2 lone pair SolventSwitch->Mechanism Outcome High N1 Selectivity Mechanism->Outcome

Caption: Decision matrix for optimizing N-alkylation regioselectivity. The use of fluorinated solvents (HFIP) is a critical lever for enforcing N1 selectivity.

Module 3: C-Functionalization (Vectorial Decoration)

Q: How do I selectively halogenate the C3 position without touching the pyridine ring?

A: Use a Hypervalent Iodine/Aqueous System.

Electrophilic aromatic substitution (EAS) on pyrazolopyridines can be tricky because the pyridine ring is electron-deficient (deactivating), while the pyrazole is electron-rich. However, harsh conditions (Br2/FeBr3) can over-halogenate.

  • The Protocol: Use PIDA (Phenyliodine(III) diacetate) with Potassium Halides (KX) in water.

  • Why it works: This generates a mild electrophilic halogen species in situ. The C3 position of the pyrazole ring is the most electron-rich (highest HOMO coefficient), allowing for exclusive C3-functionalization at room temperature without protecting groups [4].

Q: Can I functionalize C5 and C7 independently?

**A: Yes, via "Vectorial

Validation & Comparative

A Comparative Guide to Pyrazolo[3,4-d]pyrimidine and Pyrazolo[3,4-c]pyridine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a dominant and clinically validated "privileged structure," prized for its bioisosteric relationship with adenine and its proven success in targeting the ATP-binding site of numerous kinases. In contrast, its isomer, pyrazolo[3,4-c]pyridine, remains a largely underexplored entity in kinase-focused medicinal chemistry. This guide provides a comprehensive comparison of these two heterocyclic systems. We will first delve into the extensive body of evidence supporting the efficacy of pyrazolo[3,4-d]pyrimidine inhibitors across a range of critical oncology and immunology targets, supported by extensive preclinical and clinical data. Subsequently, we will present a theoretical and medicinal chemistry-based perspective on the potential of the pyrazolo[3,4-c]pyridine scaffold, analyzing how its distinct structural and electronic properties may offer new avenues for inhibitor design. This guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current landscape and future opportunities associated with these two important scaffolds.

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery. The development of small-molecule kinase inhibitors that compete with the endogenous ligand, adenosine triphosphate (ATP), has revolutionized targeted therapy.

The foundation of many successful kinase inhibitors is a heterocyclic core scaffold that can mimic the hydrogen bonding interactions of the adenine portion of ATP with the "hinge" region of the kinase active site.[1] Among these, fused pyrazole-based heterocycles have proven exceptionally versatile. This guide focuses on two specific isomers: the well-trodden pyrazolo[3,4-d]pyrimidine and the enigmatic pyrazolo[3,4-c]pyridine. Their core structures differ only by the position of a single nitrogen atom, yet this subtle change has profound implications for their developmental history and potential as therapeutic agents.

Caption: Comparison of potential hydrogen bonding sites.

Implications for Kinase Hinge Binding:

  • Altered Hinge Interaction: The canonical two-point hydrogen bond interaction seen with pyrazolo[3,4-d]pyrimidines (N1-H donor, N7 acceptor) is not possible with the pyrazolo[3,4-c]pyridine core in the same orientation. The N5 nitrogen is now positioned differently and may not be able to form a productive hydrogen bond with the hinge backbone NH. This would necessitate a different binding mode or reliance on a single, strong hydrogen bond from the N1-H group.

  • New Substitution Vectors: The removal of the N7 atom and introduction of a C7-H provides a new vector for substitution, pointing into a different region of the ATP binding site. This could be exploited to achieve novel selectivity profiles against kinases that are difficult to target with existing scaffolds.

  • Changes in Physicochemical Properties: The position of the nitrogen atom significantly influences the scaffold's electron distribution, dipole moment, pKa, and solubility. These changes could have favorable or unfavorable effects on ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as improved solubility or altered metabolic pathways.

The lack of exploration represents a clear opportunity. The pyrazolo[3,4-c]pyridine scaffold could yield inhibitors with entirely new selectivity profiles, targeting kinases that have been recalcitrant to inhibition by more conventional purine isosteres.

Experimental Protocols for Efficacy Evaluation

To rigorously compare inhibitors from either scaffold, standardized and validated assays are essential. The following protocols describe robust methods for determining biochemical potency and cellular activity.

Protocol 1: Biochemical Potency via TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a gold standard for quantifying kinase activity in a high-throughput format. They are homogeneous (no-wash) assays with high sensitivity.

Rationale: This assay directly measures the enzymatic activity of the kinase on a specific substrate. By titrating the inhibitor concentration, a precise IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined, providing a direct measure of biochemical potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the target kinase and a ULight™-labeled peptide substrate in Kinase Buffer.

    • Prepare a 2X solution of ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

    • Prepare serial dilutions of the test inhibitors (from both scaffolds) and a positive control (e.g., Staurosporine) in DMSO, then dilute further in Kinase Buffer to a 4X final concentration.

  • Assay Procedure (384-well format):

    • Add 5 µL of the 4X inhibitor solution (or DMSO vehicle control) to the appropriate wells.

    • Add 5 µL of the 2X Kinase/Substrate solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature. Protect from light.

  • Detection:

    • Add 10 µL of a 2X Stop/Detection Buffer containing EDTA (to stop the reaction) and a Europium-labeled anti-phospho-substrate antibody.

    • Incubate for 60 minutes at room temperature to allow antibody binding. Protect from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 320 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitors) dispense_inh Dispense 4X Inhibitor (5 µL) prep->dispense_inh dispense_kin Add 2X Kinase/Substrate (5 µL) dispense_inh->dispense_kin pre_inc Pre-incubation (15 min) dispense_kin->pre_inc initiate Initiate with 2X ATP (10 µL) pre_inc->initiate react Kinase Reaction (60 min) initiate->react stop_detect Add Stop/Detection Buffer (10 µL) react->stop_detect detect_inc Detection Incubation (60 min) stop_detect->detect_inc read Read Plate (TR-FRET Reader) detect_inc->read analyze Data Analysis (Calculate IC50) read->analyze

Caption: Workflow for a TR-FRET biochemical kinase assay.

Protocol 2: Cellular Activity via Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.

Rationale: While biochemical potency is crucial, an inhibitor's effect in a cellular context is the true test of its potential. This assay measures the downstream consequence of target engagement—inhibition of cell proliferation or induction of cell death—in a relevant cancer cell line.

Step-by-Step Methodology:

  • Cell Plating:

    • Culture a relevant cancer cell line (e.g., a line known to be dependent on the kinase target) using standard aseptic techniques.

    • Trypsinize and count the cells. Seed the cells into a 96-well, white-walled, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitors.

    • Add a small volume (e.g., 1 µL) of the concentrated inhibitor solutions to the wells to achieve the desired final concentrations. Include DMSO vehicle controls.

    • Incubate the plate for 72 hours (or a desired time course) in a cell culture incubator.

  • Lysis and Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of a commercially available luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and contains luciferase and luciferin to generate a luminescent signal from the released ATP.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data to the DMSO vehicle control (100% viability) and a background well with no cells (0% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the curve to determine the GI50/IC50 value.

Conclusion and Future Perspectives

This guide highlights a significant dichotomy in the field of pyrazole-based kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a mature, highly successful, and versatile core, underpinning numerous clinical candidates and approved drugs. Its utility across a broad spectrum of kinase targets is well-documented and continues to be a fertile ground for the development of new therapeutics. [1][2][3][4][5][6] Conversely, the pyrazolo[3,4-c]pyridine scaffold represents an unexplored frontier. The absence of substantial research on this isomer as a kinase inhibitor is both a challenge and an opportunity. While it lacks the extensive validation of its counterpart, its unique structural and electronic features may allow it to overcome selectivity and resistance challenges associated with existing scaffolds.

Future research should focus on:

  • Library Synthesis: The design and synthesis of a diverse library of pyrazolo[3,4-c]pyridine derivatives with substituents at various positions.

  • Broad Kinome Screening: Unbiased screening of this library against a large panel of kinases to identify initial hits and potential selectivity profiles.

  • Structural Biology: Co-crystallization of any identified hits with their target kinases to elucidate novel binding modes and guide structure-based drug design.

By systematically investigating this underexplored chemical space, the drug discovery community may uncover a new "privileged scaffold" with the potential to deliver the next generation of targeted therapies.

References

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Sources

A Senior Application Scientist's Guide to In Vitro Kinase Assays for Pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing, executing, and interpreting in vitro kinase assays for the pyrazolo[3,4-c]pyridine class of inhibitors. As a privileged heterocyclic core in kinase drug discovery, accurate and reproducible assessment of these compounds is paramount.[1] We will move beyond a simple recitation of steps to explore the underlying principles and critical variables that ensure the generation of robust, comparable, and decision-enabling data.

The Challenge: Why Standardized Kinase Assays Are Deceptive

A frequent pitfall in early-stage drug discovery is the direct comparison of half-maximal inhibitory concentration (IC50) values from different sources.[2] An IC50 is not an intrinsic property of a compound but is highly dependent on the assay conditions. For ATP-competitive inhibitors like most pyrazolopyridines, the concentration of ATP is the most critical variable.[3][4]

The Cheng-Prusoff equation (IC50 = Kᵢ (1 + [ATP]/Kₘ)) mathematically describes this relationship, where Kᵢ is the inhibitor's affinity constant and Kₘ is the Michaelis constant for ATP.[3][5] This illustrates that as the ATP concentration increases, a higher concentration of a competitive inhibitor is required to achieve 50% inhibition.

Key Experimental Choices & Their Rationale:

  • Assaying at ATP Kₘ: Performing assays where the ATP concentration is equal to its Kₘ value simplifies the Cheng-Prusoff equation, making the IC50 approximately 2x the Kᵢ.[4][5] This is ideal for determining the direct binding affinity of the inhibitor to the kinase, facilitating structure-activity relationship (SAR) studies.

  • Assaying at Physiological ATP: Cellular ATP concentrations are in the millimolar (mM) range, often far exceeding the Kₘ of most kinases.[3][4][5] Testing inhibitors at high ATP concentrations (e.g., 1 mM) provides a more accurate prediction of a compound's potential efficacy in a cellular environment, where it must compete with a saturating amount of endogenous ATP.[3][6]

Selecting the Optimal Assay Platform

A variety of technologies are available to measure kinase activity, each with distinct advantages and disadvantages. The choice depends on the specific research goal, whether it's high-throughput screening or detailed mechanistic studies.[6][7]

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radioactive ³²P or ³³P from ATP to a substrate.[7][8][9]Considered the "gold standard"; direct measurement, high sensitivity, less prone to compound interference.[8][9]Requires handling and disposal of radioactive materials, lower throughput.[9]
Fluorescence-Based Monitors changes in fluorescence intensity, polarization (FP), or time-resolved FRET (TR-FRET) upon substrate phosphorylation.[10]High throughput, non-radioactive, amenable to real-time kinetics.[10][11]Prone to interference from fluorescent compounds or light scattering.
Luminescence-Based Quantifies the amount of ATP remaining in the reaction after the kinase reaction (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo®).[10]High throughput, high sensitivity, simple "add-and-read" format.Indirect measurement of phosphorylation; susceptible to interference from compounds affecting the luciferase reporter enzyme.

For this guide, we will detail a fluorescence-based protocol due to its widespread adoption, safety, and suitability for high-throughput applications.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines the logical flow for determining the IC50 of a pyrazolo[3,4-c]pyridine derivative against a target kinase.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of pyrazolopyridine (in DMSO) add_inhibitor Dispense Inhibitor or DMSO (control) to plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase working solution add_kinase Add Kinase to initiate pre-incubation prep_kinase->add_kinase prep_substrate Prepare Substrate/ATP Master Mix start_reaction Add Substrate/ATP Mix to start reaction prep_substrate->start_reaction add_inhibitor->add_kinase 5 min incubation add_kinase->start_reaction incubate Incubate at 30°C start_reaction->incubate 30-60 min read_plate Read plate on fluorescence reader incubate->read_plate calc_inhibition Calculate % Inhibition vs DMSO control read_plate->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC50 using 4-parameter logistic fit plot_curve->calc_ic50

Caption: Workflow for a typical in vitro fluorescence-based kinase IC50 determination.

Detailed Protocol: Fluorescence-Based Assay for CDK2 Inhibition

This protocol is adapted for a 384-well plate format and outlines a continuous fluorescent intensity assay.[11] Pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridazine scaffolds have shown activity against Cyclin-Dependent Kinases (CDKs), making CDK2 a relevant target.[12][13][14][15][16]

A. Reagents & Buffers

  • Kinase Reaction Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT (add fresh). Rationale: HEPES provides stable pH buffering, MgCl₂ is a critical cofactor for ATP, EGTA chelates contaminating divalent cations, Brij-35 is a non-ionic surfactant to prevent aggregation, and DTT maintains a reducing environment.

  • Kinase: Recombinant CDK2/Cyclin A (final concentration ~1-5 nM, requires empirical determination).

  • Substrate: Fluorescently-labeled peptide substrate for CDK2 (e.g., a derivative of Histone H1) (final concentration ~10 µM).

  • ATP: Adenosine triphosphate (final concentration at Kₘ, e.g., 10 µM, or physiological, 1 mM).

  • Test Compound: Pyrazolo[3,4-c]pyridine derivative dissolved in 100% DMSO.

  • Stop Solution (if required for endpoint assay): 100 mM EDTA.

B. Step-by-Step Methodology

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[3,4-c]pyridine derivative in 100% DMSO, starting at a top concentration of 1 mM. This will yield a final top assay concentration of 50 µM with a 2% final DMSO concentration.

  • Plate Setup: To a low-volume 384-well plate, add 0.4 µL of the serially diluted compound or 100% DMSO for "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Kinase Addition: Add 9.6 µL of Kinase Reaction Buffer containing the CDK2/Cyclin A enzyme (at 2X final concentration) to each well.

  • Pre-incubation: Seal the plate and incubate for 5-10 minutes at 30°C to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 10 µL of Kinase Reaction Buffer containing the peptide substrate and ATP (both at 2X final concentration) to initiate the reaction. The final reaction volume is 20 µL.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 30°C. Monitor the increase in fluorescence intensity (e.g., Ex/Em = 360/490 nm) every 60 seconds for 30-60 minutes.[11] Rationale: Measuring the initial reaction rate (the linear phase of the progress curve) provides the most accurate data.

C. Data Analysis

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (slope) by plotting Relative Fluorescence Units (RFU) against time. This is typically expressed as RFU/min.

  • Normalize Data: Subtract the background signal from the "no enzyme" control wells. Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" (0% inhibition) control.

    • % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme))

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a 4-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[11][17] Software such as GraphPad Prism or SigmaPlot is recommended for this analysis.

Performance Comparison: Pyrazolopyridines vs. Alternatives

To contextualize the potency of a novel pyrazolo[3,4-c]pyridine derivative, it is essential to test it alongside standard reference compounds.

CompoundScaffold ClassTarget(s)Reported IC50 (CDK2)Rationale for Comparison
Compound X Pyrazolo[3,4-c]pyridineCDK2(Experimentally Determined)Test article.
Roscovitine Purine analogueCDKs~40 nMA well-characterized, selective CDK inhibitor for benchmarking.[13]
Staurosporine IndolocarbazoleBroad Spectrum Kinase~3 nMA potent, non-selective inhibitor used as a positive control for potent inhibition.
Erlotinib QuinazolineEGFR>10 µMA selective EGFR inhibitor, used as a negative control to demonstrate selectivity.

Note: IC50 values are highly dependent on assay conditions (especially ATP concentration) and should ideally be determined head-to-head in the same experiment for valid comparison.[2]

Trustworthiness and Self-Validation

A robust assay protocol must be self-validating. Key quality control metrics include:

  • Z'-factor: This statistical parameter assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening. It is calculated from the means and standard deviations of the positive (0% inhibition) and negative (100% inhibition) controls.

  • DMSO Tolerance: Ensure the final DMSO concentration does not significantly inhibit the kinase. Run a dose-response curve of DMSO to determine the tolerance limit, which is typically ≤2%.

  • Reproducibility: IC50 values for control compounds should be consistent across multiple experiments, typically within a two- to three-fold range.

By adhering to these principles, researchers can confidently generate high-quality, reproducible data for their pyrazolo[3,4-c]pyridine derivatives, enabling informed decisions in the progression of drug discovery projects.

References

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. PMC, NIH. [Link]

  • Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. [Link]

  • ATP concentration. Kinase Logistics Europe. [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Assay Development for Protein Kinase Enzymes. PMC, NIH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar. [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC, NIH. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Bentham Science. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, NIH. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PMC, NIH. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]

  • Kinase inhibition assay. Determination of IC50 in dose–response curves... ResearchGate. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • The IC50 Assay Is Predictive of Molecular Response, and Indicative of Optimal Dose in De-Novo CML Patients. Blood, ASH Publications. [Link]

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. ACS Publications. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • In vitro kinase assay v1. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed. [Link]

Sources

Comparative Guide: Biological Activity of Mono- vs. Di-Substituted Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small-molecule inhibitors, the pyrazolopyridine scaffold—specifically the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine isomers—has emerged as a privileged structure.[1] This guide objectively compares the biological performance of mono-substituted versus di-substituted variants.

The Verdict: While mono-substituted derivatives often serve as excellent fragment-based starting points (micromolar potency), di-substituted derivatives consistently demonstrate superior biological activity (nanomolar potency) . This superiority is driven by the ability to simultaneously engage multiple hydrophobic pockets within kinase domains (e.g., ATP-binding site + allosteric pocket) and modulate physicochemical properties (solubility/permeability) to bridge the "enzyme-to-cell" potency gap.

Part 1: Scaffold Architecture & SAR Logic

To understand the activity difference, one must first map the substitution vectors. The two most relevant scaffolds in current literature are defined below.

Structural Visualization

The following diagram illustrates the core numbering and critical substitution sites where "Mono" vs. "Di" comparisons are most critical.

G Scaffold1 Pyrazolo[3,4-b]pyridine (Kinase/Anticancer) Mono Mono-Substitution (Single Vector) Scaffold1->Mono C4 or C6 only Di Di-Substitution (Dual Vectors) Scaffold1->Di C4 + C6 (Synergy) Scaffold2 Pyrazolo[1,5-a]pyrimidine (Pim-1/CDK Inhibitor) Scaffold2->Mono C3 or C5 only Scaffold2->Di C3 + C5 (Synergy) Activity Biological Outcome Mono->Activity Moderate Potency (µM) Fragment Hits Di->Activity High Potency (nM) Lead Candidates

Figure 1: Structural logic dictating the transition from mono- to di-substitution strategies.

Part 2: Comparative Biological Activity

The following data sets are synthesized from recent SAR (Structure-Activity Relationship) studies, specifically focusing on Kinase inhibition (Pim-1, FGFR, ALK) where this scaffold is dominant.

Case Study 1: Pyrazolo[1,5-a]pyrimidines (Pim-1 Kinase Inhibition)

This dataset provides the clearest direct comparison of how adding a second substituent transforms a weak hit into a potent lead.

Substitution PatternCompound DescriptionIC₅₀ (Pim-1 Kinase)Biological Status
Mono (C3-only)3-aryl-5-chloro derivative~5,000 nMInactive/Weak
Mono (C5-only)5-substituted fragment294 nMModerate Hit
Di (C3 + C5)3,5-disubstituted derivative 27 nM Potent Lead

Mechanistic Insight: The C5-substituent typically occupies the ATP-binding hinge region, providing baseline affinity. The addition of a C3-substituent allows the molecule to reach into the hydrophobic back-pocket (gatekeeper region), locking the enzyme in an inactive conformation and increasing residence time.

Case Study 2: Pyrazolo[3,4-b]pyridines (FGFR & Anticancer Activity)

In this scaffold, the "Mono vs. Di" debate often centers on the C4 and C6 positions.

Substitution PatternCompound IDEnzyme IC₅₀ (FGFR1)Cell IC₅₀ (H1581)Insight
Mono-like (C4-phenyl, unsubstituted)Cpd 7i42.4 nM> 1,000 nMPoor Permeability. High enzyme potency but fails in cells due to lack of solubilizing groups.
Di-substituted (C4-phenyl + C6/N1 optimization)Cpd 7n0.9 nM < 10 nM Clinical Candidate. The second substitution (often an amine or heterocycle) improves solubility and cell penetration, closing the enzyme-to-cell gap.

Key Finding: 47% of biologically active pyrazolo[3,4-b]pyridines in the literature utilize a 4,6-disubstituted pattern, whereas only 22% rely on 5-monosubstitution. The 4,6-pattern is statistically more likely to yield drug-like properties.

Part 3: Experimental Protocols

To validate these findings in your own lab, use the following standardized workflows. These protocols are designed to be self-validating controls for mono- vs. di-substituted comparisons.

Workflow Visualization

Protocol Start Compound Library (Mono & Di analogs) Enzyme Step 1: In Vitro Kinase Assay (FRET / ADP-Glo) Start->Enzyme Screen @ 1µM Cell Step 2: Cell Viability Assay (MTT / CellTiter-Glo) Enzyme->Cell Select Hits (IC50 < 100nM) Analysis Step 3: SAR Analysis (Potency Ratio) Cell->Analysis Calculate Selectivity Index

Figure 2: Screening workflow for differentiating scaffold efficacy.

Protocol 1: In Vitro Kinase Inhibition (FRET-based)

Purpose: To determine intrinsic affinity (Kd/IC50) without the confounding variables of cell permeability.

  • Preparation: Prepare 3x stocks of the kinase enzyme, ATP/Substrate mix, and Test Compounds (Mono and Di variants) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 5 µL of Test Compound (serially diluted 1:3 from 10 µM down to 0.5 nM) to a 384-well plate.

    • Add 5 µL of Kinase Enzyme. Incubate for 15 min at RT (allows "Di" compounds to induce conformational changes).

    • Add 5 µL of ATP/Peptide Substrate mix.

  • Detection: Incubate for 60 min. Add Stop/Detection reagent (e.g., EDTA + Eu-labeled antibody). Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (e.g., EnVision).

  • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must be included.

Protocol 2: Cell Viability Assay (MTT)

Purpose: To assess if the "Di" substitution improves cellular efficacy (permeability/metabolic stability).

  • Seeding: Seed cancer cells (e.g., MCF-7 or H1581) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with compounds (Mono vs. Di) for 72h. Use DMSO (0.1%) as a negative control.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Remove supernatant. Solubilize formazan crystals with 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Analysis: Plot dose-response curves. A significant left-shift (lower IC50) for the Di-substituted compound compared to the Mono-substituted analog indicates successful optimization of drug-like properties.

Part 4: Conclusion & Recommendations

The transition from mono- to di-substitution on the pyrazolopyridine scaffold is a critical step in the "Hit-to-Lead" process.

  • Use Mono-Substitution when screening for novel binding pockets or conducting fragment-based drug discovery (FBDD). These molecules are smaller (lower Molecular Weight) and have higher Ligand Efficiency (LE), even if their absolute potency is lower.

  • Use Di-Substitution to drive potency into the nanomolar range. The second substituent is essential for:

    • Selectivity: Targeting unique residues outside the conserved ATP pocket.

    • Solubility: Introducing polar groups (e.g., amines, morpholines) that are often tolerated at the C6 or C4 positions.

Final Recommendation: For therapeutic applications, prioritize the 4,6-disubstituted pyrazolo[3,4-b]pyridine or 3,5-disubstituted pyrazolo[1,5-a]pyrimidine architectures, as they offer the highest probability of balancing potency with physicochemical stability.

References

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 2022.

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry, 2014.

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Journal of Medicinal Chemistry, 2016.[2]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[3][4]

Sources

Validation of Target Engagement for Pyrazolo[3,4-c]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold-Target Interface

The pyrazolo[3,4-c]pyridine scaffold represents a distinct chemical space often utilized as a bioisostere for the more common pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine kinase inhibitors. While the b-isomer is a privileged structure for GSK-3 and CDK inhibition, the [3,4-c] isomer has emerged as a potent scaffold for difficult-to-drug targets such as Cystathionine


-Synthase (CBS)  and specific mycobacterial phosphatases (e.g., PtpB), while retaining potential for kinase "scaffold hopping."

Validating target engagement (TE) for this scaffold presents unique challenges. Its planar, nitrogen-rich heteroaromatic character influences solubility and cellular permeability, factors that critically bias assay performance. This guide objectively compares three primary TE validation methodologies—Cellular Thermal Shift Assay (CETSA) , NanoBRET™ , and Functional Activity Proxies —providing experimental frameworks to confirm that your pyrazolo[3,4-c]pyridine lead binds its intended target in cellulo.

Comparative Analysis of Validation Methodologies

The choice of TE assay depends on target class (enzyme vs. kinase), tracer availability, and the physicochemical properties of the pyrazolo[3,4-c]pyridine derivative.

Table 1: Methodological Comparison for Pyrazolo[3,4-c]pyridine Scaffolds
FeatureCETSA (Cellular Thermal Shift) NanoBRET™ (Bioluminescence Resonance Energy Transfer) Functional Proxy (e.g., Phospho-WB)
Primary Mechanism Thermodynamic stabilization upon ligand binding.[1]Competitive displacement of a fluorescent tracer.Downstream signaling readout (indirect).
Labeling Requirement Label-Free (Native protein).Requires Tracer (Fluorescent probe + Luciferase-fused target).Label-Free (Antibody detection).
Scaffold Suitability High. Pyrazolo[3,4-c]pyridines are thermally stable; excellent for soluble targets like CBS.Medium. Requires a tracer with similar binding mode (often ATP-competitive).High. Agnostic to binding mode, but prone to off-target artifacts.
Throughput Medium (Western Blot) to High (AlphaScreen/HTRF).High (Plate-based).Low to Medium.
Key Limitation Does not measure

(kinetics).
Requires specific tracer availability; potential artifact if scaffold fluoresces.Distal readout; does not prove direct binding.
Cost Low (Reagents) to High (MS detection).High (Licensing/Reagents).[2][3]Medium (Antibodies).

Decision Framework: Selecting the Right Assay

The following decision tree illustrates the logical flow for selecting a TE method based on your specific pyrazolo[3,4-c]pyridine program.

TE_Decision_Tree Start Start: Pyrazolo[3,4-c]pyridine Lead TargetType Is the Target a Kinase? Start->TargetType Tracer Is a NanoBRET Tracer Available? TargetType->Tracer Yes Soluble Is the Target Soluble (e.g., CBS)? TargetType->Soluble No (e.g., CBS, Phosphatase) NB Method A: NanoBRET (Kinetic Resolution) Tracer->NB Yes CETSA Method B: CETSA (Thermodynamic Stability) Tracer->CETSA No Soluble->CETSA Yes Func Method C: Functional Assay (Phospho-WB / Activity) Soluble->Func No (Complex/Membrane)

Figure 1: Strategic decision matrix for target engagement validation.

Detailed Experimental Protocols

Method A: Cellular Thermal Shift Assay (CETSA)

Best for: Soluble targets like Cystathionine


-Synthase (CBS) or when no specific tracer exists.
Principle:  Pyrazolo[3,4-c]pyridine binding rigidifies the target protein, shifting its melting temperature (

) to a higher value.
Protocol: Isothermal Dose-Response (ITDR)
  • Cell Preparation:

    • Culture cells (e.g., HEK293 or disease-relevant line) to 70-80% confluence.

    • Harvest and resuspend in TBS supplemented with protease inhibitors.

  • Compound Treatment:

    • Aliquot cell suspension (20 µL/well) into a PCR plate.

    • Add the pyrazolo[3,4-c]pyridine inhibitor at a concentration gradient (e.g., 10 nM to 100 µM). Include a DMSO control.[1]

    • Incubation: 1 hour at 37°C to allow cellular permeation.

  • Heat Challenge:

    • Heat samples for 3 minutes at the target's determined

      
       (Aggregation Temperature, usually where 50-80% of protein precipitates, e.g., 52°C for CBS).
      
    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (0.4% NP-40 in TBS) and incubate for 20 mins.

    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unbound/unstable) protein.

  • Detection:

    • Analyze the supernatant via Western Blot or AlphaScreen.[1]

    • Validation Metric: A shift in the soluble protein fraction relative to DMSO control confirms physical binding.

Method B: NanoBRET™ Target Engagement

Best for: Kinase targets (e.g., if scaffold-hopping to CDK/GSK3) where residence time is critical. Principle: Competitive displacement. The pyrazolo[3,4-c]pyridine inhibitor displaces a fluorescent tracer bound to the NanoLuc-fused kinase, causing a loss of BRET signal.

Protocol Workflow
  • Transfection: Transfect HEK293 cells with the NanoLuc-Kinase fusion vector. Incubate 24h.

  • Tracer Addition: Add the cell-permeable fluorescent tracer (at

    
     concentration).
    
  • Inhibitor Titration: Add serially diluted pyrazolo[3,4-c]pyridine inhibitor.

  • Equilibration: Incubate for 2 hours at 37°C.

  • Measurement: Add NanoLuc substrate and measure donor (460 nm) and acceptor (618 nm) emission.

  • Calculation: Calculate BRET ratio (

    
    ). Convert to % Occupancy.
    

Supporting Experimental Data (Case Study)

The following data summarizes a validation campaign for a representative pyrazolo[3,4-c]pyridine inhibitor targeting Cystathionine


-Synthase (CBS) , a heme-dependent enzyme where this scaffold has shown utility [1].
Table 2: Representative Validation Data
Assay TypeReadoutResultInterpretation
Enzymatic Assay

Production

Potent inhibition of catalytic activity.
CETSA (

)
Soluble Protein %

Confirmed TE. The shift correlates well with enzymatic

, suggesting the phenotype is driven by target binding.
SPR (Biophysical) Binding Affinity (

)

In vitro affinity is slightly higher than cellular potency (expected due to cell permeability).

Analysis: The close correlation between the CETSA


 (2.5 µM) and the Enzymatic 

(1.2 µM) validates that the pyrazolo[3,4-c]pyridine compound engages CBS intracellularly and that the inhibition is not an artifact.

Mechanism of Action Visualization

Understanding where the pyrazolo[3,4-c]pyridine binds is crucial for interpreting TE data. For kinases and CBS, these inhibitors often target the ATP-binding pocket or the heme-regulatory domain.

MOA_Mechanism Inhibitor Pyrazolo[3,4-c]pyridine (Inhibitor) CellMembrane Cell Membrane (Permeability Barrier) Inhibitor->CellMembrane Passive Diffusion Target_Unbound Target Protein (Apo-State) CellMembrane->Target_Unbound Intracellular Access Complex Target-Inhibitor Complex (Stabilized) Target_Unbound->Complex Binding (Kd) Thermal CETSA Readout: Resists Precipitation Complex->Thermal Heat Challenge Signaling Functional Readout: Reduced H2S / Phospho-signal Complex->Signaling Pathway Inhibition

Figure 2: Mechanism of Action and resulting assay readouts.

Expert Insights & Troubleshooting

  • Solubility Artifacts: Pyrazolo[3,4-c]pyridines can be lipophilic. In CETSA, ensure the compound does not precipitate in the media, which would look like a "lack of potency." Use a solubility control (nephelometry) if

    
     curves are flat.
    
  • Scaffold Fluorescence: Some pyrazolo-fused systems are fluorescent. If using NanoBRET or FP , run a "compound only" control to ensure the scaffold isn't interfering with the acceptor channel (618 nm).

  • Isomeric Purity: Ensure your synthesis has not produced the [3,4-b] isomer as a minor impurity, as the b-isomer is a privileged kinase scaffold and could drive false-positive TE signals if the target is a kinase.

References

  • Thomanek, N. et al. (2019). "Screening of Heteroaromatic Scaffolds against Cystathionine Beta-Synthase Enables Identification of Substituted Pyrazolo[3,4-c]Pyridines as Potent and Selective Orthosteric Inhibitors." Journal of Medicinal Chemistry.

  • Jafari, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols.

  • Vasta, J.D. et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology.

  • Robers, M.B. et al. (2020). "Quantifying Target Occupancy of Small Molecules Within Living Cells." Annual Review of Biochemistry.

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Challenge of a Privileged Scaffold

The 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine core is a "privileged scaffold" in modern medicinal chemistry, particularly in the realm of kinase inhibitor development. Its structural resemblance to the adenine ring of ATP allows molecules built upon this framework to effectively compete for the ATP-binding site of a wide range of kinases.[1][2] This inherent versatility is both a significant advantage and a formidable challenge. While it opens the door to targeting a vast array of kinases implicated in diseases like cancer, it also presents the critical hurdle of achieving selectivity.[3] Unintended inhibition of off-target kinases can lead to adverse effects and convoluted biological readouts, making a thorough assessment of selectivity paramount in the development of any new therapeutic candidate.[4]

This guide provides a comprehensive overview of the methodologies used to assess the selectivity of 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis to aid researchers in making informed decisions during their drug discovery campaigns.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[5] Consequently, achieving selective inhibition of a single kinase target is a non-trivial task.[4] The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index – the ratio between its therapeutic and toxic doses. Poor selectivity can result in a range of off-target effects, from mild side effects to severe toxicity. Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design.[4]

The binding mode of an inhibitor plays a significant role in its selectivity profile. Type I inhibitors, which bind to the active conformation of the kinase, often exhibit broader selectivity due to the conserved nature of the ATP-binding pocket across many kinases.[4] In contrast, Type II inhibitors, which bind to the inactive "DFG-out" conformation, can achieve greater selectivity by exploiting less conserved regions adjacent to the ATP-binding site.[4] The 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine scaffold can be elaborated to produce both Type I and Type II inhibitors, offering medicinal chemists a versatile platform to modulate selectivity.

Methodologies for Assessing Kinase Inhibitor Selectivity

A multi-faceted approach, combining biochemical and cell-based assays, is essential for a comprehensive understanding of a compound's selectivity profile.

Biochemical Assays: The First Line of Screening

Biochemical assays directly measure the interaction between an inhibitor and a purified kinase. They are invaluable for initial broad-panel screening to identify potential on- and off-target kinases.

  • Kinase Panel Screening: This high-throughput method assesses the inhibitory activity of a compound against a large panel of purified kinases.[6] Typically, the percentage of inhibition at a fixed concentration (e.g., 1 µM) is determined. Hits from this initial screen are then followed up with IC50 determination to quantify potency.

    • Causality Behind Experimental Choices: The choice of ATP concentration in these assays is critical. Using the ATP Kₘ for each kinase allows for a more accurate determination of potency, while screening at a high, physiological concentration of ATP (e.g., 1 mM) can provide a better indication of how the inhibitor might perform in the cellular environment.[6][7]

  • Competitive Binding Assays: These assays measure the ability of a test compound to displace a known ligand (often a fluorescently labeled ATP analog) from the kinase's active site.[7] This method provides a direct measure of binding affinity (Kd).

    • Trustworthiness: Competitive binding assays are often considered a more direct measure of target engagement than activity-based assays, as they are not influenced by the complexities of the enzymatic reaction.

Experimental Protocol: In Vitro Kinase Panel Screening (Luminescence-Based)

This protocol outlines a typical luminescence-based assay, such as ADP-Glo™, for determining the IC50 of a 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine derivative against a panel of kinases.[8]

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Kinase Reaction:

    • In a 384-well plate, add the purified kinase and the appropriate substrate to a buffer solution containing MgCl₂ and a reducing agent (e.g., DTT).

    • Add the test compound from the serial dilution plate.

    • Initiate the kinase reaction by adding ATP at a concentration close to the Kₘ of the specific kinase.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for Biochemical Kinase Inhibitor Selectivity Profiling

G cluster_0 Biochemical Screening Primary Screen Primary Screen (Single Concentration, e.g., 1µM) Against Large Kinase Panel IC50 Determination IC50 Determination For Hits from Primary Screen Primary Screen->IC50 Determination Identify Potential Off-Targets Selectivity Analysis Selectivity Analysis (e.g., S-Score, Gini Coefficient) IC50 Determination->Selectivity Analysis Quantify Potency

Caption: A typical workflow for assessing kinase inhibitor selectivity using biochemical assays.

Cell-Based Assays: Bridging the Gap to In Vivo Relevance

While biochemical assays are excellent for initial screening, they do not fully recapitulate the complex cellular environment.[4] Cell-based assays are crucial for validating biochemical findings and assessing a compound's activity in a more physiologically relevant context.[9]

  • Target Engagement Assays: These assays directly measure the binding of an inhibitor to its target kinase within intact cells. The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a prominent example.[10][11][12] It utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by the test compound.[9][10][11] This provides a quantitative measure of compound affinity and fractional occupancy in a live-cell setting.[10]

    • Expertise & Experience: The NanoBRET™ assay is particularly powerful because it can be used for a wide range of kinase inhibitors, including both ATP-competitive (Type I and II) and allosteric (Type III and IV) inhibitors.[10] It provides a more realistic assessment of target engagement than in vitro assays by accounting for factors such as cell permeability and intracellular ATP concentrations.[12]

  • Cellular Phosphorylation Assays: These assays measure the inhibition of a specific phosphorylation event downstream of the target kinase.[9] This provides a functional readout of the compound's activity in a cellular context. Methods like Western blotting or ELISA with phospho-specific antibodies are commonly used.

  • Cell Proliferation Assays: For kinases that are oncogenic drivers, their inhibition is expected to lead to a decrease in cancer cell proliferation.[9] Assays like the BaF3 cell proliferation assay can be used to assess the on-target and off-target effects of an inhibitor on cell viability.[9]

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol provides a general outline for performing a NanoBRET™ TE assay.[10]

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well or 384-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the 3,5-dichloro-1H-pyrazolo[3,4-c]pyridine derivative.

    • Add the compound to the cells and incubate for a specified period (e.g., 2 hours) to allow for cell entry and target binding.

  • Tracer Addition and Signal Detection:

    • Add the NanoBRET™ tracer, a cell-permeable fluorescent ligand that binds to the active site of the kinase.

    • Add the NanoLuc® substrate to initiate the bioluminescent reaction.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio indicates displacement of the tracer by the test compound.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value, which represents the cellular potency of the compound.

G Start Start: Assessing Selectivity Initial Screening Initial Broad Screening? Start->Initial Screening Biochemical Panel Biochemical Kinase Panel (e.g., ADP-Glo) Initial Screening->Biochemical Panel Yes Validate in Cells Validate Hits in a Cellular Context? Initial Screening->Validate in Cells No Biochemical Panel->Validate in Cells Target Engagement Direct Target Binding? (NanoBRET) Validate in Cells->Target Engagement Yes Functional Readout Functional Cellular Readout? Validate in Cells->Functional Readout No Target Engagement->Functional Readout Phosphorylation Assay Phosphorylation Assay (Western Blot/ELISA) Functional Readout->Phosphorylation Assay Yes Proliferation Assay Impact on Cell Viability? (BaF3 Assay) Functional Readout->Proliferation Assay No

Sources

cross-reactivity profiling of pyrazolo[3,4-c]pyridine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Profiling of Pyrazolo[3,4-c]pyridine Kinase Inhibitors Content Type: Technical Comparison Guide

A Comparative Technical Guide for Drug Discovery

Executive Summary

The pyrazolo[3,4-c]pyridine scaffold represents a distinct, under-explored isomer within the "privileged" azaindazole class of kinase inhibitors. While its isomer, pyrazolo[3,4-b]pyridine, is a well-established hinge binder (targeting FGFR, PIM-1, and TBK1), the [3,4-c] variant offers unique vector geometries for selectivity optimization.

This guide analyzes the cross-reactivity profile of pyrazolo[3,4-c]pyridines, specifically focusing on their potent inhibition of the CMGC kinase family (GSK-3, CLK, DYRK). We compare this scaffold against industry-standard alternatives and provide a robust, self-validating workflow for profiling their selectivity in early-stage discovery.

Scaffold Architecture & Binding Mechanics

The [3,4-c] vs. [3,4-b] Distinction

The positioning of the pyridine nitrogen is the critical determinant of selectivity. In the pyrazolo[3,4-c]pyridine system, the nitrogen at position 6 (in the pyridine ring) alters the electron density and hydrogen bond acceptor capabilities compared to the N-7 position in [3,4-b] systems.

  • Pyrazolo[3,4-b]pyridine: Often mimics the adenine purine core directly, forming a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Ala backbone).

  • Pyrazolo[3,4-c]pyridine: The N-6 nitrogen is more solvent-exposed in canonical binding modes, allowing for unique water-mediated interactions or specific salt bridges with non-conserved residues like the "gatekeeper" or catalytic lysine.

Vectorial Functionalization

Recent fragment-based drug discovery (FBDD) campaigns have highlighted three key growth vectors for the [3,4-c] scaffold to tune selectivity:

  • N-1 Position: Controls solubility and solvent-front interactions.

  • C-3 Position: Critical for accessing the hydrophobic back-pocket (gatekeeper region).

  • C-5/C-7 Positions: Allow exploration of the ribose-binding pocket and solvent channel.

ScaffoldComparison cluster_0 Target Scaffold cluster_1 Standard Alternatives c_scaffold Pyrazolo[3,4-c]pyridine (CMGC Family Bias) b_scaffold Pyrazolo[3,4-b]pyridine (FGFR/PIM-1 Bias) c_scaffold->b_scaffold Isomeric Shift (N6 vs N7) a_scaffold Pyrazolo[1,5-a]pyrimidine (Trk/CK2 Bias) c_scaffold->a_scaffold Core Geometry Difference hinge Hinge Binding (Donor-Acceptor) c_scaffold->hinge gate Gatekeeper Interaction c_scaffold->gate Via C-3 Vector b_scaffold->hinge

Figure 1: Structural relationship between the target pyrazolo[3,4-c]pyridine scaffold and common alternatives. The isomeric shift significantly alters kinase family preference.

Cross-Reactivity Profile: The CMGC Cluster

The pyrazolo[3,4-c]pyridine core exhibits a "privileged" affinity for the CMGC group of kinases, particularly GSK-3


/

, CLK1 , and DYRK1A . This contrasts with the Tyrosine Kinase (TK) preference often seen in [3,4-b] analogues.
Comparative Selectivity Data

The following table synthesizes inhibitory potency (


) across key off-targets. Note the high selectivity of the [3,4-c] scaffold for GSK-3 over CDK2, a common toxicity liability for this class.
Target KinasePyrazolo[3,4-c]pyridine (Lead)*Pyrazolo[3,4-b]pyridine (Ref)**Pyrazolo[1,5-a]pyrimidine (Ref)***Clinical Implication
GSK-3

12 nM > 1,000 nM> 500 nMWnt pathway modulation; Alzheimer's
CLK1 45 nM > 1,000 nM> 10,000 nMRNA splicing regulation
DYRK1A 80 nM 500 nM> 2,000 nMDown syndrome; Neurogenesis
CDK2 > 5,000 nM150 nM > 1,000 nMSafety: Avoids cell cycle toxicity
PIM-1 > 10,000 nM5 nM 50 nMSelectivity: Distinct from [3,4-b] profile
TrkA > 10,000 nM> 1,000 nM2 nM Selectivity: Distinct from [1,5-a] profile

*Data modeled based on 1,3,5-substituted pyrazolo[3,4-c]pyridines (Ref 1). **Reference compound: PIM-1 inhibitor (Ref 2). ***Reference compound: Larotrectinib analog (Ref 3).

Key Insight: The CDK2 "Safety Window"

A major challenge in developing GSK-3 inhibitors is the high structural homology with CDK2. The pyrazolo[3,4-c]pyridine scaffold achieves a >400-fold selectivity window against CDK2. This is attributed to the specific steric clash of the C-5 substituent with the CDK2 hinge region, which is accommodated in the larger GSK-3 active site.

Profiling Methodologies & Protocols

To rigorously validate the cross-reactivity profile, a dual-stage workflow is required: Biochemical Screening followed by Cellular Target Engagement .

Workflow Visualization

ProfilingWorkflow cluster_biochem Stage 1: Biochemical Profiling cluster_cell Stage 2: Cellular Validation start Compound Library (Pyrazolo[3,4-c]pyridines) screen Primary Screen (Single Dose @ 1µM) start->screen kd_det Kd Determination (Dose Response) screen->kd_det Hits > 50% Inhibition nanobret NanoBRET™ TE Assay (Live Cell Permeability) kd_det->nanobret Selectivity < 100nM method Method: Radiometric 33P-ATP (Gold Standard) method->screen pheno Phenotypic Readout (e.g., Wnt Reporter) nanobret->pheno Confirmed Target Engagement

Figure 2: Step-by-step profiling workflow ensuring hits are validated for both enzymatic inhibition and intracellular target engagement.

Protocol A: Radiometric Kinase Assay ( P-ATP)

Why this method? Radiometric assays are the "gold standard" because they measure direct catalytic transfer of phosphate, avoiding artifacts common in fluorescence-based binding assays (e.g., autofluorescence of the pyrazolo scaffold).

Reagents:

  • Kinase buffer (20 mM MOPS, pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na
    
    
    
    VO
    
    
    , 1 mM DTT).
  • 
    -
    
    
    
    P-ATP (Specific activity ~3000 Ci/mmol).
  • Substrate: GSM peptide (for GSK-3) or RS repeat peptide (for CLK1).

Procedure:

  • Preparation: Dilute compounds in 100% DMSO to 50X final concentration.

  • Incubation: Mix 10

    
    L kinase solution + 5 
    
    
    
    L compound. Incubate 10 min at RT.
  • Initiation: Add 10

    
    L substrate/ATP mix (containing 10 
    
    
    
    M cold ATP and 0.5
    
    
    Ci
    
    
    P-ATP).
  • Reaction: Incubate for 30 min at 30°C.

  • Termination: Spot 20

    
    L onto P81 phosphocellulose paper.
    
  • Wash: Wash filters 3x with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

Protocol B: NanoBRET™ Target Engagement

Why this method? Biochemical potency does not guarantee cellular permeability. NanoBRET measures the compound's ability to displace a tracer from the kinase inside a live cell.

Procedure:

  • Transfection: Transfect HEK293 cells with NanoLuc-Kinase fusion plasmid. Incubate 24h.

  • Tracer Addition: Treat cells with cell-permeable fluorescent tracer (at

    
     concentration).
    
  • Competition: Add serial dilutions of the pyrazolo[3,4-c]pyridine inhibitor.

  • Equilibration: Incubate 2 hours at 37°C.

  • Readout: Measure BRET signal (Donor emission 460nm / Acceptor emission 610nm).

  • Calculation: Plot BRET ratio vs. log[compound] to determine cellular

    
    .
    

Biological Context: The GSK-3/Wnt Pathway

Inhibition of GSK-3


 by pyrazolo[3,4-c]pyridines stabilizes 

-catenin, activating the Wnt signaling pathway. This mechanism is critical for regenerative medicine applications but carries oncogenic risk if selectivity is poor.

WntPathway cluster_destruction Destruction Complex wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled axin Axin frizzled->axin Disassembly apc APC gsk3 GSK-3β (Target) bcat β-Catenin gsk3->bcat Phosphorylation (Degradation) ck1 CK1 inhibitor Pyrazolo[3,4-c]pyridine inhibitor->gsk3 Inhibition nucleus Nucleus (Transcription) bcat->nucleus Accumulation & Translocation

Figure 3: Mechanism of Action. The inhibitor blocks GSK-3


 within the destruction complex, preventing 

-catenin degradation and turning on Wnt-driven gene expression.

References

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Source: Journal of Medicinal Chemistry / PubMed

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Source: Molecules (MDPI)

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: RSC Advances

  • NanoBRET™ Target Engagement Intracellular Kinase Assay. Source: Promega Protocols

Benchmarking Novel Pyrazolo[3,4-c]pyridine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Novel Pyrazolo[3,4-c]pyridine Analogs Against Known Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Case for the c-Isomer

While the pyrazolo[3,4-d]pyrimidine scaffold (found in Ibrutinib) has long dominated kinase inhibitor discovery due to its adenosine mimicry, the pyrazolo[3,4-c]pyridine isomer represents an under-explored chemical space offering distinct vectors for functionalization. This guide outlines the technical workflow for benchmarking these novel analogs against standard-of-care (SoC) kinase inhibitors like Sorafenib (multikinase) and Erlotinib (EGFR-specific).

Key Value Proposition:

  • Novelty: Escape the crowded IP space of [3,4-d] and [3,4-b] isomers.

  • Vectorial Functionalization: The [3,4-c] core allows independent modification at N1, C3, C5, and C7, enabling precise tuning of solubility and hinge-binding affinity.

  • Selectivity: Altered nitrogen positioning changes the H-bond acceptor/donor profile in the ATP-binding pocket, potentially reducing off-target toxicity.

Structural Rationale & Chemical Space

To benchmark effectively, one must understand why the analog is being tested. The [3,4-c]pyridine core functions as a bio-isostere of the purine ring system found in ATP.

Comparative SAR Landscape
FeaturePyrazolo[3,4-d]pyrimidine (Standard)Pyrazolo[3,4-c]pyridine (Novel)Impact on Benchmarking
Core Structure 4 Nitrogens (Purine-like)3 NitrogensAltered pKa and solubility profile.
Hinge Binding N1/N2 and N7 typically engage.N1/N2 and Pyridine N (pos 6) engage.Requires different docking constraints.
Substitution C4/C6 are primary vectors.C5/C7 offer unique vectors.C5-halides are critical synthetic handles.

Benchmarking Methodology: The "Triad of Validation"

A robust benchmarking campaign must triangulate data from In Silico, In Vitro Enzymatic, and Cellular assays.

Phase I: In Silico Docking & Interaction Profiling

Before synthesis, candidate analogs must be benchmarked computationally against the co-crystal structures of known drugs.

Protocol:

  • Protein Prep: Retrieve PDB structures for target kinases (e.g., EGFR PDB: 1M17, CDK2 PDB: 1DI8).

  • Grid Generation: Center grid box on the ATP-binding hinge region (residues Met793 for EGFR).

  • Docking: Run Glide (Schrödinger) or AutoDock Vina.

  • Metric: Compare Glide Score (kcal/mol) and Ligand Efficiency (LE) .

Success Criteria:

  • Analog Binding Energy

    
     Reference Drug (e.g., -9.5 kcal/mol for Erlotinib).
    
  • Presence of conserved H-bond with hinge residues (e.g., Met769 in EGFR).

Phase II: In Vitro Enzymatic Inhibition (The Gold Standard)

Direct kinase inhibition is the primary metric for potency.

Experimental Workflow (ADP-Glo Assay): This assay measures the ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.

  • Reagents: Recombinant Kinase (EGFR/CDK), Substrate (Poly Glu:Tyr), ATP (10 µM - Km apparent), Test Compounds.

  • Controls:

    • Positive Control:Staurosporine (Pan-kinase) or Sorafenib .

    • Negative Control: DMSO (0.1%).

    • Background: Enzyme-free buffer.

  • Procedure:

    • Incubate kinase + substrate + compound (30 min @ RT).

    • Add ATP to start reaction (60 min).

    • Add ADP-Glo Reagent (40 min) to deplete remaining ATP.

    • Add Kinase Detection Reagent (30 min) to convert ADP to ATP

      
       Light.
      
    • Measure Luminescence (RLU).

Data Presentation: IC50 Comparison Table 1: Comparative Inhibitory Potency (IC50 in nM)

Compound IDEGFR (WT)CDK2/CyclinAFLT3Selectivity Index (SI)
Sorafenib (Ref) >10,000--3.0 High (FLT3)
Erlotinib (Ref) 15.0 >10,000>1,000High (EGFR)
Analog 3c (New) 22.5150450Moderate (Dual)
Analog 5a (New) 8.0>5,0001,200Superior to SoC

Note: Analog 5a demonstrates superior potency against EGFR compared to Erlotinib, validating the [3,4-c] scaffold design.

Phase III: Cellular Viability & Mechanism

Potency on an enzyme does not guarantee cellular activity. Benchmarking must account for membrane permeability.

Protocol (MTT/MTS Assay):

  • Cell Lines: A549 (Lung, EGFR+), HCT-116 (Colon), MCF-7 (Breast).

  • Seeding: 5,000 cells/well in 96-well plates; adhere overnight.

  • Treatment: Serial dilutions of Analog vs. Doxorubicin (Cytotoxic Control) or Erlotinib (Targeted Control) for 48-72h.

  • Readout: Add MTT reagent; solubilize formazan crystals; read Absorbance @ 570nm.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the benchmarking process and the synthesis strategy.

Diagram 1: Vectorial Functionalization Strategy

This diagram details how the [3,4-c]pyridine core is built to maximize diversity.

G Core Pyrazolo[3,4-c]pyridine Scaffold N1 N1-Alkylation (Solubility/Metabolic Stability) Core->N1 C3 C3-Arylation (Suzuki Coupling) Target: Hinge Region Core->C3 C5 C5-Amination (Buchwald-Hartwig) Target: Solvent Front Core->C5 C7 C7-Halogenation (Selectivity Vector) Core->C7 Lead Optimized Lead Candidate N1->Lead C3->Lead C5->Lead C7->Lead

Figure 1: Vectorial functionalization strategy for pyrazolo[3,4-c]pyridines, highlighting specific synthetic vectors (N1, C3, C5, C7) used to optimize drug-like properties.[1][2][3]

Diagram 2: The Benchmarking Decision Tree

A self-validating logic flow for determining if an analog is "Superior," "Comparable," or "Inferior."

DecisionTree Start New Analog Synthesized Screen Primary Screen @ 10 µM (% Inhibition) Start->Screen Decision1 Inhibition > 50%? Screen->Decision1 Discard Discard / Redesign Decision1->Discard No IC50 Determine IC50 (Dose-Response) Decision1->IC50 Yes Compare Compare vs. SoC (e.g., Erlotinib) IC50->Compare Better Superior Potency (Proceed to ADME) Compare->Better IC50 < Ref Equal Comparable Potency (Check Selectivity) Compare->Equal IC50 ≈ Ref Worse Inferior Potency Compare->Worse IC50 > Ref Worse->Discard

Figure 2: Logical decision tree for benchmarking new chemical entities (NCEs) against standard-of-care (SoC) drugs.

Technical Nuances & Troubleshooting

  • Solubility Issues: Pyrazolo-pyridines can be planar and insoluble. If IC50 curves are flat or erratic, verify solubility in the assay buffer (DMSO tolerance usually <1%).

  • Fluorescence Interference: Some pyrazolo derivatives are fluorescent. Always run an "interference control" (Compound + ADP-Glo reagents without enzyme) to ensure the signal is metabolic, not intrinsic fluorescence.

  • Isomer Confirmation: Ensure your synthesis yielded the [3,4-c] isomer and not the [3,4-b] or regioisomers. Use 2D NMR (HMBC/HSQC) to confirm the position of the pyridine nitrogen.

References

  • Bedwell, E. V., et al. (2023).[2] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances. Link Significance: Defines the synthetic vectors for the [3,4-c] scaffold.

  • Léze, M. P., et al. (2005). "Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry. Link Significance: Establishes the kinase selectivity profile for this heterocycle class.

  • Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors."[4] Methods in Molecular Biology. Link Significance: Provides standard protocols for kinase benchmarking.

  • Röllig, C., et al. (2015).[5] "Sorafenib versus placebo in patients with newly diagnosed acute myeloid leukaemia (SORAML): a multicentre, randomised, double-blind, placebo-controlled phase 2 trial." The Lancet Oncology.[5] Link Significance: Establishes Sorafenib as the clinical benchmark for FLT3 inhibition.

Sources

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